molecular formula C19H19N5O5S3 B1668818 Cefaparole CAS No. 51627-20-4

Cefaparole

Cat. No.: B1668818
CAS No.: 51627-20-4
M. Wt: 493.6 g/mol
InChI Key: SBUCDZYLTRYMFG-PBFPGSCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefaparole is an antibacterial agent and cell wall biosynthesis inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S3/c1-8-22-23-19(32-8)31-7-10-6-30-17-13(16(27)24(17)14(10)18(28)29)21-15(26)12(20)9-2-4-11(25)5-3-9/h2-5,12-13,17,25H,6-7,20H2,1H3,(H,21,26)(H,28,29)/t12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUCDZYLTRYMFG-PBFPGSCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023695
Record name Cefaparole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51627-20-4
Record name Cefaparole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51627-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefaparole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefaparole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefaparole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFAPAROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW64W823GC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Cefaparole: A Technical Guide to its Action as a Beta-Lactam Antibiotic

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive exploration of the mechanism of action of Cefaparole, a synthetic cephem antibiotic belonging to the cephalosporin class of beta-lactams. As a senior application scientist, this document is structured to deliver not just a description of the mechanism, but also a deeper understanding of the underlying scientific principles and the experimental methodologies used to elucidate them.

Introduction: The Architectural Vulnerability of Bacteria

The bacterial cell wall is a unique and essential structure, absent in eukaryotic cells, making it an ideal target for antimicrobial agents. This rigid, yet dynamic, peptidoglycan (murein) layer is crucial for maintaining cell shape, resisting osmotic pressure, and serving as a scaffold for other cell envelope components. The final and critical step in the biosynthesis of this protective layer is the cross-linking of peptidoglycan chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).

This compound, like all beta-lactam antibiotics, exploits this fundamental process. Its efficacy lies in its ability to mimic the natural substrate of PBPs, leading to the inhibition of cell wall synthesis and ultimately, bacterial cell death.

This compound: A Member of the Cephalosporin Family

This compound is a semi-synthetic cephalosporin antibiotic.[1] Its core chemical structure features a beta-lactam ring fused to a dihydrothiazine ring, the characteristic cephem nucleus.

PropertyValue
Chemical Formula C₁₉H₁₉N₅O₅S₃[1][2]
Molecular Weight 493.58 g/mol [1][2]
Class Cephalosporin, Beta-Lactam

The specific side chains attached to the cephem nucleus determine the antibiotic's spectrum of activity, stability against beta-lactamases, and pharmacokinetic properties. While this compound was developed by Eli Lilly and Company, it was never commercially marketed and remains a tool for research purposes.[1]

The Molecular Mechanism of Action: Irreversible Inhibition of Transpeptidases

The bactericidal action of this compound is a direct consequence of its interaction with bacterial Penicillin-Binding Proteins (PBPs). This process can be dissected into several key steps:

3.1. Structural Mimicry and Competitive Binding:

The four-membered beta-lactam ring of this compound is sterically analogous to the D-alanyl-D-alanine dipeptide, the terminal moiety of the peptidoglycan precursor strands. This structural mimicry allows this compound to fit into the active site of the PBP transpeptidase domain.

3.2. Covalent Acylation of the PBP Active Site:

Once positioned within the active site, the strained beta-lactam ring of this compound is highly susceptible to nucleophilic attack by a serine residue present in the PBP's active site. This attack results in the opening of the beta-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

3.3. Enzyme Inactivation and Disruption of Cell Wall Synthesis:

The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its physiological function of cross-linking the peptidoglycan chains. The inhibition of multiple PBP molecules disrupts the integrity of the bacterial cell wall. As the bacterium continues to grow and divide, the weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.

cluster_0 Bacterial Cell cluster_1 This compound Action Peptidoglycan Precursor Peptidoglycan Precursor PBP PBP (Transpeptidase) Peptidoglycan Precursor->PBP Binds to active site Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP->Cross-linked Peptidoglycan Catalyzes cross-linking Inactive PBP Inactive PBP-Cefaparole Complex PBP->Inactive PBP Covalent Acylation Cell Lysis Cell Lysis This compound This compound This compound->PBP Competitive Inhibition Inactive PBP->Cell Lysis Inhibition of Cell Wall Synthesis

Figure 1: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Elucidation of the Mechanism of Action

The mechanism of action of beta-lactam antibiotics like this compound is investigated through a series of well-established in vitro experiments.

4.1. Determination of Minimum Inhibitory Concentration (MIC):

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. It is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in CAMHB to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible bacterial growth.

start Prepare this compound Stock Solution dilutions Perform Serial Dilutions in 96-well Plate start->dilutions add_inoculum Add Inoculum to Wells dilutions->add_inoculum inoculum Prepare Standardized Bacterial Inoculum inoculum->add_inoculum incubation Incubate at 35-37°C for 16-20h add_inoculum->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Figure 2: Workflow for MIC determination by broth microdilution.

4.2. Penicillin-Binding Protein (PBP) Affinity Assays:

The affinity of this compound for different PBPs is a key determinant of its antibacterial activity. This is often quantified by the 50% inhibitory concentration (IC₅₀), the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP.

Protocol: Competitive PBP Binding Assay

  • Bacterial Membrane Preparation: Grow the target bacterial strain to mid-logarithmic phase and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs by ultracentrifugation.

  • Competitive Inhibition: Incubate the bacterial membrane preparations with varying concentrations of this compound.

  • Fluorescent Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture. This will bind to the PBPs that have not been inhibited by this compound.

  • SDS-PAGE and Fluorescence Detection: Separate the PBP-Bocillin FL complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorescence scanner.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band. The IC₅₀ is the concentration of this compound that reduces the fluorescence intensity by 50% compared to a control sample with no this compound.

start Isolate Bacterial Membranes containing PBPs inhibit Incubate Membranes with varying concentrations of this compound start->inhibit label_pbp Add Fluorescent Penicillin (e.g., Bocillin FL) inhibit->label_pbp separate Separate Proteins by SDS-PAGE label_pbp->separate visualize Visualize Fluorescent PBPs separate->visualize analyze Quantify Fluorescence and Determine IC50 visualize->analyze

Figure 3: Workflow for a competitive PBP binding assay.

Spectrum of Activity: A Consequence of PBP Affinity and Bacterial Factors

The spectrum of antibacterial activity of a cephalosporin is determined by several factors:

  • PBP Affinity: High affinity for the essential PBPs of a particular bacterial species is a prerequisite for potent activity.

  • Permeability: The ability of the antibiotic to penetrate the outer membrane of Gram-negative bacteria is crucial.

  • Beta-Lactamase Stability: Resistance to hydrolysis by bacterial beta-lactamase enzymes is essential for maintaining efficacy.

While specific data for this compound is limited due to its research status, cephalosporins are generally classified into generations based on their spectrum of activity. Earlier generations typically have better activity against Gram-positive organisms, while later generations exhibit broader Gram-negative coverage. Given its development timeline, this compound would likely exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Conclusion

This compound exemplifies the elegant and effective mechanism of action of beta-lactam antibiotics. Its ability to irreversibly inhibit the essential Penicillin-Binding Proteins involved in bacterial cell wall synthesis underscores a powerful strategy in antimicrobial therapy. While this compound itself did not proceed to clinical use, the principles of its action and the methodologies used to study it remain central to the ongoing research and development of new and effective cephalosporins to combat the ever-evolving challenge of bacterial resistance.

References

  • This compound. Grokipedia. [Link]

  • This compound. GSRS. [Link]

Sources

Technical Analysis: Cefaparole vs. Marketed Cephalosporins – A Structural and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Analysis: Cefaparole vs. Marketed Cephalosporins Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Classification

This compound (Research Code: Lilly 110264) is a synthetic cephem antibiotic that serves as a critical reference point in the history of β-lactam development.[1] Unlike marketed cephalosporins (e.g., Cefazolin, Cefadroxil, Ceftriaxone) which achieved clinical success through optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, this compound remains an investigational compound.

This guide analyzes the structural activity relationships (SAR) that differentiate this compound from its marketed counterparts, specifically focusing on why its unique combination of side chains failed to translate into a viable therapeutic despite promising in vitro activity.

The "Hybrid" Structural Anomaly

This compound represents a structural hybrid of two distinct marketed generations:

  • The "Oral" C7 Motif: It possesses the 7-D-α-amino-p-hydroxyphenylacetamido side chain found in Cefadroxil (1st Gen, Oral).

  • The "Parenteral" C3 Motif: It possesses the 3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl side chain found in Cefazolin (1st Gen, Parenteral).

This juxtaposition—attempting to combine the oral bioavailability of Cefadroxil with the potent PBP-binding profile of Cefazolin—illustrates a key challenge in medicinal chemistry: molecular features that enhance potency (C3) often compromise oral bioavailability (PK).

Structural & Mechanistic Comparison

The following table contrasts this compound with the specific marketed agents it structurally mimics.

Table 1: Structural Activity Relationship (SAR) Matrix
FeatureThis compound (Experimental)Cefadroxil (Marketed)Cefazolin (Marketed)Impact Analysis
C7 Side Chain D-p-hydroxyphenylglycineD-p-hydroxyphenylglycine1H-tetrazol-1-ylacetylThe C7 amine confers acid stability, a prerequisite for oral absorption (via PEPT1 transporters).
C3 Side Chain Methyl-thiadiazole-thiomethylMethyl group (-CH3)Methyl-thiadiazole-thiomethylThe bulky C3 thiadiazole enhances PBP affinity (potency) but increases molecular weight and lipophilicity, potentially hindering oral uptake.
Route Investigational (Intended Oral)OralParenteral (IV/IM)This compound failed to achieve the necessary oral bioavailability despite the C7 modification.
Spectrum Broad (G+ / some G-)Narrow (G+)Narrow (G+ / some G-)This compound's spectrum was broader than Cefadroxil but PK issues prevented clinical utility.
Mechanism of Action (MoA)

Like all marketed cephalosporins, this compound acts as a suicide substrate for Penicillin-Binding Proteins (PBPs) .

  • Acylation: The β-lactam ring opens, covalently binding to the active site serine of PBPs (specifically PBP1b and PBP3 in E. coli).

  • Inhibition: This prevents the transpeptidation (cross-linking) of peptidoglycan, leading to cell lysis.[2][3]

  • Differentiation: Marketed agents like Ceftriaxone (3rd Gen) utilize an aminothiazole oxime C7 side chain to resist β-lactamases. This compound lacks this steric bulk, making it susceptible to classical β-lactamases (TEM-1, SHV-1), rendering it inferior to 2nd and 3rd generation agents against resistant strains.

Experimental Protocols for Comparative Profiling

To validate the differences between this compound and marketed agents, researchers utilize specific in vitro assays. These protocols are designed to be self-validating systems.

Protocol A: Comparative PBP Binding Affinity Assay (Competition)

Objective: Determine if this compound's "Parenteral C3" side chain confers Cefazolin-like affinity to PBPs compared to Cefadroxil.

Materials:

  • Bacterial Membranes (isolated from E. coli K12 or S. aureus).

  • Fluorescent Penicillin (Bocillin FL) as the reporter.

  • Test Compounds: this compound, Cefazolin (Positive Control), Cefadroxil (Comparator).

Methodology:

  • Membrane Preparation: Sonication of bacterial cells followed by ultracentrifugation (100,000 x g, 60 min) to isolate membrane fractions containing PBPs.

  • Incubation (Competition Phase):

    • Aliquot membrane proteins (50 µg) into reaction tubes.

    • Add increasing concentrations (0.1, 1, 10, 100 µg/mL) of this compound or Marketed Controls.

    • Incubate at 37°C for 30 minutes. (This allows the drug to saturate specific PBPs).

  • Labeling: Add Bocillin FL (saturation concentration) to all tubes. Incubate for 30 minutes. Logic: Bocillin FL will only bind to PBPs that remain unblocked by the test drug.

  • Detection: SDS-PAGE electrophoresis followed by fluorescence scanning.

  • Quantification: Measure band intensity. A decrease in fluorescence intensity at a specific PBP band (e.g., PBP2a) indicates high affinity of the test drug.

Self-Validation:

  • Control: A "No Drug" lane must show maximum fluorescence for all PBPs.

  • Result: If this compound shows a binding profile (IC50) closer to Cefazolin than Cefadroxil, the C3-thiadiazole hypothesis is validated.

Visualizing the Divergence

The following diagram illustrates the SAR logic and the experimental workflow used to differentiate these compounds.

G cluster_0 Chemical Structure Inputs cluster_1 Physicochemical Outcome Cefadroxil Cefadroxil (Oral) C7: Amino-hydroxyl C3: Methyl (Small) OralBio Oral Bioavailability (PEPT1 Transport) Cefadroxil->OralBio High (Small C3) Cefazolin Cefazolin (IV) C7: Tetrazole C3: Thiadiazole (Bulky) Potency PBP Binding Affinity (Target Potency) Cefazolin->Potency High (Bulky C3) This compound This compound (Hybrid) C7: Amino-hydroxyl C3: Thiadiazole This compound->OralBio Compromised (C3 Steric Hindrance) This compound->Potency High (Retained C3 Effect) Failure Development Failure (PK/PD Mismatch) OralBio->Failure Insufficient Absorption Potency->Failure Insufficient Differentiation

Figure 1: Structural Logic Flowchart. This compound attempts to bridge the gap between oral absorption and parenteral potency but fails due to the negative impact of the bulky C3 group on oral bioavailability.

Clinical Positioning & Why It Failed

The failure of this compound to reach the market provides a critical lesson in drug development:

  • The "Oral Cephalosporin" Ceiling: Successful oral cephalosporins (Cephalexin, Cefadroxil, Cefaclor) almost exclusively possess small, non-polar C3 substituents (methyl, chlorine, vinyl). The introduction of the bulky thiadiazole group (from Cefazolin) into this compound likely disrupted the substrate recognition by intestinal peptide transporters (PEPT1), which are required for the uptake of zwitterionic cephalosporins.

  • Lack of β-Lactamase Stability: Unlike Cefuroxime (2nd Gen) or Cefixime (3rd Gen), this compound lacks the alkoxyimino group at C7. This makes it vulnerable to hydrolysis by common plasmid-mediated β-lactamases, offering no advantage over existing cheap generics like Cephalexin in the "community-acquired" infection market.

  • Commercial Redundancy: By the time this compound could have been optimized, the market had shifted toward 3rd generation oral agents (Cefixime, Cefpodoxime) which offered true Gram-negative coverage, rendering a "super-Cefazolin" oral attempt obsolete.

References

  • Grokipedia. (2026). This compound - Synthetic Cephem Antibiotic Profile. Retrieved from 1

  • NCATS Inxight Drugs. (n.d.). This compound (Lilly 110264) Investigational Status. Retrieved from 4

  • MedKoo Biosciences. (n.d.). This compound Chemical Properties and Research Use. Retrieved from 5

  • Pharmacy 180. (n.d.). Cephalosporins: Synthesis and Drug Profile (Cefoperazone vs this compound). Retrieved from 6

  • Wikipedia. (2026).[7] this compound Structure and History. Retrieved from 7

Sources

Technical Guide: Characterization of Cefaparole Binding Affinity to Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Cefaparole (also known as Lilly 110264) is a synthetic cephem antibiotic belonging to the cephalosporin class. Unlike marketed "fifth-generation" agents (e.g., Ceftaroline) designed specifically for high affinity to MRSA-associated PBP2a, this compound is a research-grade compound often used to study structure-activity relationships (SAR) in cell wall biosynthesis inhibition.

This guide provides a rigorous technical framework for quantifying the binding affinity of this compound to Penicillin-Binding Proteins (PBPs). Because public kinetic data for this compound is scarce compared to marketed analogs, this document outlines the self-validating protocols required to generate de novo affinity profiles (IC50,


, and 

).
Compound Specifications
PropertyDetail
CAS Registry 51627-20-4
Molecular Formula

Molecular Weight 493.58 g/mol
Core Structure Beta-lactam ring fused to a dihydrothiazine ring
Primary Target D,D-transpeptidase domain of PBPs (Serine active site)
Status Investigational / Research Tool (Not Marketed)

Mechanistic Basis of Interaction

To accurately measure affinity, one must understand the specific binding modality. This compound, like other cephalosporins, acts as a "suicide substrate" for PBPs.

  • Recognition: The this compound R1 side chain (D-4-hydroxyphenylglycine) facilitates non-covalent docking into the PBP active site groove.

  • Acylation: The nucleophilic serine residue (active site Ser403 in PBP2a, for example) attacks the carbonyl carbon of the beta-lactam ring.

  • Irreversible Inhibition: The beta-lactam ring opens, forming a stable covalent acyl-enzyme complex. This prevents the PBP from cross-linking the peptidoglycan cell wall.[1]

The "affinity" in this context is a composite of the non-covalent binding (


) and the rate of acylation (

).
Visualization: The Acylation Pathway

The following diagram illustrates the kinetic pathway utilized in the binding assays described below.

PBP_Acylation_Pathway Cef This compound (I) Complex Non-Covalent Complex (E·I) Cef->Complex Reversible Binding (K_d) PBP Free PBP (E) PBP->Complex Reversible Binding (K_d) Complex->PBP Dissociation (k_off) Acyl Acyl-Enzyme Intermediate (E-I*) Complex->Acyl Acylation (k_2) Ring Opening Dead Inactivated PBP Acyl->Dead Stable Inhibition

Figure 1: Kinetic pathway of this compound-mediated PBP inhibition. The assays below quantify the transition from E·I to E-I.*

Core Experimental Protocols

Protocol A: Fluorescent Competition Assay (Bocillin FL)

This is the industry standard for determining IC50 values. It relies on Bocillin FL , a fluorescent penicillin derivative.[2] this compound competes with Bocillin FL for the active site. If this compound binds effectively, fluorescence is reduced.

Reagents & Equipment
  • Membrane Preparation: Isolated membranes from S. aureus (ATCC 29213) or E. coli (K12).

  • Tracer: Bocillin FL (Invitrogen/Thermo Fisher).

  • Test Compound: this compound (solubilized in DMSO; final concentration <2% DMSO).

  • Detection: SDS-PAGE system and a Laser Scanner (e.g., Typhoon) capable of 488nm excitation/520nm emission.

Step-by-Step Methodology
  • Membrane Isolation:

    • Lyse bacterial cells via French press (18,000 psi).

    • Centrifuge at 100,000 x g for 60 mins at 4°C to pellet membranes.

    • Resuspend in 50 mM phosphate buffer (pH 7.0). Critical: Do not use Tris buffers if downstream mass spec is planned, though phosphate is standard for Bocillin.

  • Competition Reaction:

    • Aliquot 50 µg of membrane protein into reaction tubes.

    • Add this compound at varying concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µg/mL).

    • Incubation 1: Incubate for 30 minutes at 35°C. This allows this compound to acylate the PBPs.

  • Labeling:

    • Add Bocillin FL (final concentration 10-20 µM) to all tubes.

    • Incubation 2: Incubate for 20 minutes at 35°C. Bocillin FL will label any PBP not already bound by this compound.

  • Quenching & Separation:

    • Add 5x SDS-PAGE loading buffer and boil for 3 minutes to denature proteins (stops the reaction).

    • Load samples onto a 10% SDS-PAGE gel.

  • Quantification:

    • Scan the gel directly (do not stain with Coomassie yet).

    • Measure the integrated density of PBP bands (PBP1, 2, 3).

    • Calculation: Plot % Relative Fluorescence vs. log[this compound]. Fit to a sigmoidal dose-response curve to determine IC50.

Self-Validation Check: Include a "No Drug" control (100% binding) and a "Heat Inactivated" control (0% binding) to establish the dynamic range.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

While Bocillin FL gives IC50, SPR provides real-time kinetic data (


, 

). Since this compound forms a covalent bond, standard equilibrium models do not apply. We use a residence time approach.
Workflow Logic
  • Ligand Immobilization: Immobilize purified PBP (e.g., soluble PBP2a construct) onto a CM5 sensor chip via amine coupling.

  • Analyte Injection: Inject this compound across the surface at multiple concentrations.

  • Sensorgram Analysis:

    • Look for a "slow-on, slow-off" profile typical of covalent inhibitors.

    • Since the binding is irreversible on the timescale of the experiment, the association phase will not reach equilibrium but will curve as sites are depleted.

    • Metric: Calculate

      
       (second-order rate constant of inactivation).
      

Data Analysis & Interpretation

Converting IC50 to Affinity ( )

For covalent inhibitors like this compound, the IC50 is time-dependent. You must report the incubation time alongside the value. Use the Cheng-Prusoff correction adapted for competitive irreversible inhibition:



Where:

  • 
     = Concentration of Bocillin FL.[3]
    
  • 
     = Dissociation constant of Bocillin FL for the specific PBP (typically ~0.5 - 1.0 µM).
    
Expected Results for this compound

Based on structural homology to older cephalosporins (e.g., Cefoperazone) and its lack of anti-MRSA marketing:

  • High Affinity (Low IC50): Expected for PBP3 in Gram-negatives (E. coli, P. aeruginosa) and PBP1/2 in MSSA.

  • Low Affinity (High IC50): Expected for PBP2a (MRSA). If this compound had high PBP2a affinity, it likely would have been advanced commercially similar to Ceftaroline.

Visualization: Experimental Workflow

The following diagram details the decision tree for the Bocillin FL assay.

Bocillin_Workflow Start Start: Membrane Isolation Incubate_Drug Incubate Membranes + This compound (30 min) Start->Incubate_Drug Incubate_Bocillin Add Bocillin FL (Competitor) Incubate_Drug->Incubate_Bocillin Block Active Sites SDS_Page SDS-PAGE Separation Incubate_Bocillin->SDS_Page Label Remaining Sites Imaging Fluorescence Scanning (Typhoon Imager) SDS_Page->Imaging Analysis Calculate IC50 (Densitometry) Imaging->Analysis

Figure 2: Step-by-step workflow for the Fluorescent Competition Assay.

References

  • National Center for Advancing Translational Sciences (NCATS). this compound (Lilly 110264) Compound Summary. Inxight Drugs.[4][5] Available at: [Link][6][4]

  • Fontana, R., et al. (2000). Mechanism of resistance to cephalosporins. Clinical Microbiology and Infection.[1] (General reference for PBP acylation mechanisms).

  • Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy.[7][1][5][8][9][10] (Source for Bocillin FL protocols). Available at: [Link]

  • PubChem. this compound - Compound Summary.[6] National Library of Medicine. Available at: [Link]

  • Chambers, H. F. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae.[7][5] Antimicrobial Agents and Chemotherapy.[7][1][5][8][9][10] (Comparative reference for PBP affinity methodologies). Available at: [Link][11]

Sources

A Technical Guide to Characterizing the Spectrum of Activity of Cefaparole Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefaparole (formerly Lilly 110264) is a semi-synthetic cephalosporin antibiotic that, despite demonstrating broad-spectrum antibacterial activity, was never commercialized and remains a research chemical.[1] This guide provides a comprehensive framework for researchers and drug development professionals to thoroughly characterize the in-vitro spectrum of activity of this compound against clinically relevant Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively published, this document outlines the requisite methodologies, scientific rationale, and expected comparative context for such an evaluation. We delve into the established mechanism of action for cephalosporins, prevalent Gram-negative resistance mechanisms, and detailed protocols for antimicrobial susceptibility testing (AST). This guide is structured to serve as a foundational document for any new investigation into the antibacterial profile of this compound.

Introduction to this compound

This compound is a cephalosporin antibiotic, a class of β-lactam antibiotics, recognized for its role in inhibiting bacterial cell wall synthesis.[1] Developed by Eli Lilly and Company, it was one of many semi-synthetic cephalosporins created to expand upon the activity of earlier agents.[1] Chemically, this compound is characterized by a 7-acylamino side chain and a 3-thio-substituted methyl group, which influence its antibacterial spectrum and pharmacokinetic properties. Although it showed promise, its development did not proceed to clinical use, and it is now primarily utilized in laboratory research for studies on antibiotic mechanisms and resistance.[1]

The Scientific Foundation: Mechanism of Action

The bactericidal action of this compound, like all β-lactam antibiotics, is achieved through the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[2] This process is mediated by the irreversible acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly.[3] The inhibition of PBPs leads to the cessation of cell wall synthesis, resulting in cell lysis and bacterial death. The affinity of this compound for the various PBPs in different Gram-negative species would be a critical determinant of its spectrum of activity.

Outer_Membrane Outer Membrane (with Porin Channels) Periplasmic_Space Periplasmic Space PBPs Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBPs Binding Inner_Membrane Inner (Cytoplasmic) Membrane Cytoplasm Cytoplasm This compound This compound Porin Porin Channel This compound->Porin Entry Porin->Periplasmic_Space Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Inhibition Cell_Lysis Cell Lysis & Death Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilute Inoculate_Plate Inoculate Plate with Standardized Bacteria Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation: Comparative MIC Data

The obtained MIC values for this compound should be presented in a tabular format, including MIC50 and MIC90 values, and compared with other relevant cephalosporins.

Gram-Negative OrganismThis compound MIC (µg/mL)Comparator Cephalosporin A MIC (µg/mL)Comparator Cephalosporin B MIC (µg/mL)
Escherichia coliData to be determinedExample: ≤1Example: 8
Klebsiella pneumoniaeData to be determinedExample: ≤1Example: 16
Pseudomonas aeruginosaData to be determinedExample: 8Example: >64
Acinetobacter baumanniiData to be determinedExample: 16Example: >64
Enterobacter cloacaeData to be determinedExample: 2Example: 32

Note: Comparator data is illustrative and should be replaced with experimentally determined values for relevant cephalosporins.

Understanding and Overcoming Resistance

The clinical utility of any cephalosporin is ultimately dictated by its stability against bacterial resistance mechanisms. For Gram-negative bacteria, these are multifaceted and can significantly reduce the efficacy of β-lactam antibiotics.

Enzymatic Degradation

The production of β-lactamase enzymes is the most common mechanism of resistance. [4]These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Key β-lactamases include:

  • Extended-Spectrum β-Lactamases (ESBLs): These enzymes confer resistance to most penicillins and cephalosporins.

  • AmpC β-Lactamases: These are typically inducible and can be chromosomally or plasmid-mediated. [4]* Carbapenemases: These enzymes can inactivate a broad range of β-lactams, including carbapenems and cephalosporins.

Altered Drug Targets

Modifications in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics, leading to resistance. [5][6]This mechanism is a significant factor in the resistance of some Gram-negative bacteria to certain cephalosporins.

Reduced Permeability and Efflux

Gram-negative bacteria possess an outer membrane that acts as a selective barrier. [7]Reduced expression or mutation of porin channels can limit the influx of cephalosporins into the periplasmic space. [4][7]Additionally, active efflux pumps can transport the antibiotic out of the cell before it can reach its PBP targets. [4][6][7]

Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane This compound This compound Porin Porin Channel (Reduced Expression) This compound->Porin Blocked Entry Beta_Lactamase β-Lactamase This compound->Beta_Lactamase Degradation Efflux_Pump Efflux Pump This compound->Efflux_Pump Expulsion PBP_Altered Altered PBP This compound->PBP_Altered Reduced Binding

Caption: Major mechanisms of resistance to this compound in Gram-negative bacteria.

Conclusion

This compound represents an intriguing subject for antimicrobial research. Although not developed for clinical use, a thorough characterization of its in-vitro activity against a contemporary and diverse panel of Gram-negative pathogens is a valuable scientific endeavor. By employing standardized methodologies as outlined in this guide, researchers can generate robust and comparable data that will elucidate the potential strengths and weaknesses of this compound's antibacterial spectrum. Understanding its activity in the context of modern resistance mechanisms will provide a more complete picture of its potential utility and contribute to the broader knowledge of cephalosporin structure-activity relationships.

References

  • This compound - Grokipedia. (2026, February 12).
  • Comparative Analysis of Cephalosporins: Pharmacokinetics and Pharmacodynamics. (2025, May 15).
  • Activity of Cefamandole and Other Cephalosporins Against Aerobic and Anaerobic Bacteria - PMC.
  • Gram Negative Resistance Mechanisms: A Leading Pharmacist's Clinical Perspectives On AmpC, ESBL and KPC - IDStewardship. (2017, April 30).
  • Comparative In Vitro Activity of Newer Cephalosporins Against Anaerobic Bacteria. (2025, August 9).
  • Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC - NIH. (2023, November 3).
  • Cephalosporins: Mechanism of Action, Adverse Effects and Contraindic
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • Synthesis and Antibacterial Activity of Cephalosporin 3``-Quinolone Dithiocarbam
  • Synthesis and antibacterial activity of cephalosporins having a catechol in the C3 side chain. (1993, May).
  • Synthesis and antibacterial activity of new cephalosporines containing a pyrrole ring in the N-acyl chain - PubMed. (2000, August 15).
  • Unseen Enemy: Mechanisms of Multidrug Antimicrobial Resistance in Gram-Negative ESKAPE Pathogens - Semantic Scholar. (2025, January 9).
  • In vitro activity of cefiderocol against Gram-negative aerobic bacilli in planktonic and biofilm form–alone and in combination with bacteriophages - PMC. (2025, May 16).
  • Cephalosporins - St
  • (PDF) Inhibition of Growth and Biofilm Formation in Staphylococcus aureus by LLY-507. (2025, December 18).
  • Antimicrobial Resistance Mechanisms of Gram-Positive and Gram-Negative Bacteria - McGill Science Undergradu

Sources

Methodological & Application

Synthesis of Cefaparole from 7-Aminocephalosporanic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of Cefaparole, a semi-synthetic cephalosporin antibiotic, starting from the readily available precursor, 7-aminocephalosporanic acid (7-ACA). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the strategic considerations, detailed reaction protocols, and characterization methods for the successful synthesis of this compound. The presented pathway involves the protection of functional groups, side-chain activation, coupling with the 7-ACA nucleus, and subsequent deprotection to yield the final product.

Introduction to this compound and its Synthesis

This compound is a cephalosporin antibiotic that, while not commercially marketed, serves as a valuable research chemical for studying antibiotic mechanisms and bacterial resistance.[1][2] It belongs to the cephem class of beta-lactam antibiotics, which act by inhibiting bacterial cell wall biosynthesis.[1] The core structure of this compound, like other cephalosporins, is derived from 7-aminocephalosporanic acid (7-ACA).[3][4][5] 7-ACA is a key intermediate in the production of a wide array of semi-synthetic cephalosporins and is typically obtained through the hydrolysis of Cephalosporin C.[3][6]

The synthesis of this compound from 7-ACA is a multi-step process that exemplifies common strategies in cephalosporin chemistry. The key transformations involve:

  • Protection of the carboxylic acid and amino groups of 7-ACA: This is crucial to prevent unwanted side reactions during the subsequent acylation step.

  • Synthesis and activation of the C-7 side chain: The D-(-)-α-amino-p-hydroxyphenylacetic acid side chain must be appropriately activated for efficient amide bond formation.

  • Coupling of the activated side chain with the protected 7-ACA nucleus: This is the central step in forming the this compound backbone.

  • Introduction of the C-3 side chain: The (5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl group is introduced at the C-3 position.

  • Deprotection: Removal of the protecting groups to yield the final this compound molecule.

This guide will provide a detailed, step-by-step protocol for a plausible synthetic route to this compound, grounded in established principles of organic and medicinal chemistry.

The Synthetic Pathway: A Strategic Overview

The overall synthetic strategy for converting 7-ACA to this compound is depicted in the following workflow diagram. The pathway is designed to be logical and efficient, employing common protecting group strategies and coupling reactions utilized in cephalosporin synthesis.

G cluster_0 Protection of 7-ACA cluster_1 Side Chain Synthesis & Activation cluster_2 Coupling Reaction cluster_3 C-3 Side Chain Introduction cluster_4 Deprotection 7-ACA 7-ACA Protected_7-ACA Protected 7-ACA (e.g., Silyl esters) 7-ACA->Protected_7-ACA Silylation (e.g., HMDS, TMSCl) Protected_Cefaparole_Intermediate Protected this compound Intermediate Protected_7-ACA->Protected_Cefaparole_Intermediate Acylation Side_Chain_Precursor D-(-)-α-amino-p- hydroxyphenylacetic acid Protected_Side_Chain Protected Side Chain (e.g., N-Boc, O-TBDMS) Side_Chain_Precursor->Protected_Side_Chain Protection of Amino & Hydroxyl Groups Activated_Side_Chain Activated Side Chain (e.g., Acid Chloride) Protected_Side_Chain->Activated_Side_Chain Activation of Carboxylic Acid Activated_Side_Chain->Protected_Cefaparole_Intermediate Final_Protected_this compound Fully Protected This compound Protected_Cefaparole_Intermediate->Final_Protected_this compound Nucleophilic Substitution C3_Side_Chain_Precursor 5-methyl-2-mercapto- 1,3,4-thiadiazole C3_Side_Chain_Precursor->Final_Protected_this compound This compound This compound Final_Protected_this compound->this compound Removal of Protecting Groups

Caption: Synthetic pathway of this compound from 7-ACA.

Experimental Protocols

This section provides detailed, step-by-step protocols for each key stage of the this compound synthesis.

Materials and Reagents
ReagentSupplierPurity
7-Aminocephalosporanic acid (7-ACA)Sigma-Aldrich≥98%
D-(-)-α-amino-p-hydroxyphenylacetic acidAlfa Aesar98%
5-methyl-2-mercapto-1,3,4-thiadiazoleTCI America>98.0%
Hexamethyldisilazane (HMDS)Acros Organics98.5%
Trimethylchlorosilane (TMSCl)Fisher Scientific99%
Di-tert-butyl dicarbonate (Boc)₂OOakwood Chemical98%
tert-Butyldimethylsilyl chloride (TBDMSCl)Gelest97%
Oxalyl chlorideMilliporeSigma98%
Triethylamine (TEA)J.T. Baker≥99.5%
Dichloromethane (DCM), AnhydrousEMD Millipore≥99.8%
Acetonitrile, AnhydrousAvantor≥99.9%
N,N-Dimethylformamide (DMF), AnhydrousAlfa Aesar99.8%
Trifluoroacetic acid (TFA)Combi-Blocks99.0%
Boron trifluoride etherate (BF₃·OEt₂)Strem Chemicals98%
Protocol 1: Protection of 7-Aminocephalosporanic Acid (7-ACA)

Rationale: The carboxylic acid at C-4 and the amino group at C-7 of 7-ACA are reactive and must be protected to prevent them from interfering with the subsequent acylation reaction. Silylation is a common and effective method for the temporary protection of these functional groups.[7]

Procedure:

  • Suspend 7-ACA (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of 7-ACA).

  • Add hexamethyldisilazane (HMDS, 1.5 eq) and a catalytic amount of trimethylchlorosilane (TMSCl, 0.1 eq).

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours until the solution becomes clear.

  • Cool the reaction mixture to room temperature. The resulting solution of silylated 7-ACA is used directly in the next step without isolation.

Protocol 2: Synthesis and Activation of the Protected Side Chain

Rationale: The amino and hydroxyl groups of the D-(-)-α-amino-p-hydroxyphenylacetic acid side chain are protected to prevent side reactions during the activation of the carboxylic acid. The Boc group is a standard protecting group for amines, and a silyl ether is suitable for the phenolic hydroxyl group.[8] The carboxylic acid is then converted to a more reactive species, such as an acid chloride, to facilitate acylation.

Procedure:

  • Protection of the side chain:

    • Dissolve D-(-)-α-amino-p-hydroxyphenylacetic acid (1.0 eq) in a mixture of dioxane and water (1:1).

    • Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise and stir the reaction mixture at room temperature overnight.

    • Acidify the mixture with 1N HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino acid.

    • Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) and stir at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the fully protected side chain.

  • Activation of the protected side chain:

    • Dissolve the fully protected side chain (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional hour.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which should be used immediately in the next step.

Protocol 3: Coupling of the Activated Side Chain with Protected 7-ACA

Rationale: This is the key bond-forming step where the activated side chain is coupled with the protected 7-ACA nucleus via an acylation reaction to form the amide bond at the C-7 position.[9][10]

Procedure:

  • Cool the solution of silylated 7-ACA from Protocol 3.2 to -10 °C.

  • Dissolve the crude acid chloride from Protocol 3.3 in anhydrous DCM and add it dropwise to the silylated 7-ACA solution.

  • Maintain the reaction temperature at -10 °C to 0 °C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding methanol.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound intermediate.

Protocol 4: Introduction of the C-3 Side Chain

Rationale: The acetoxy group at the C-3' position of the cephalosporin core is a good leaving group and can be displaced by a nucleophile. In this step, the sulfur atom of 5-methyl-2-mercapto-1,3,4-thiadiazole acts as the nucleophile to introduce the desired side chain at the C-3 position. This reaction is often catalyzed by a Lewis acid.

Procedure:

  • Dissolve the crude protected this compound intermediate (1.0 eq) and 5-methyl-2-mercapto-1,3,4-thiadiazole (1.2 eq) in anhydrous acetonitrile.

  • Add boron trifluoride etherate (BF₃·OEt₂, 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the fully protected this compound.

Protocol 5: Deprotection to Yield this compound

Rationale: The final step involves the removal of all protecting groups to yield the active this compound molecule. Trifluoroacetic acid (TFA) is a common reagent for the cleavage of Boc and silyl protecting groups.

Procedure:

  • Dissolve the purified, fully protected this compound (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the crude this compound.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the protons of the cephem nucleus, the D-(-)-α-amino-p-hydroxyphenylacetyl side chain, and the (5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl side chain.
¹³C NMR Signals corresponding to the carbonyl carbons of the β-lactam and the amide, as well as the carbons of the aromatic and heterocyclic rings.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of this compound (C₁₉H₁₉N₅O₅S₃, MW: 493.58 g/mol ).[1][11]
HPLC A single major peak indicating the purity of the final compound. The retention time should be compared with an authentic standard if available.
FT-IR Characteristic absorption bands for N-H, O-H, C=O (β-lactam, amide, carboxylic acid), C=C, and C-S bonds.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in coupling step Incomplete activation of the side chain; Incomplete silylation of 7-ACA; Side reactions.Ensure all reagents and solvents are anhydrous. Use freshly prepared activated side chain. Increase the amount of silylating agent. Optimize reaction temperature and time.
Incomplete C-3 side chain introduction Insufficient catalyst; Low reactivity of the nucleophile.Increase the amount of BF₃·OEt₂. Increase the reaction temperature or time. Consider using a different solvent.
Incomplete deprotection Insufficient deprotecting agent; Short reaction time.Increase the concentration of TFA or the reaction time. Monitor the reaction closely by TLC.
Formation of multiple byproducts Unstable intermediates; Side reactions due to unprotected functional groups.Ensure complete protection of all functional groups before proceeding to the next step. Purify intermediates at each stage if necessary. Perform reactions at lower temperatures to minimize side reactions.

Conclusion

The synthesis of this compound from 7-ACA presented in this application note provides a robust and logical pathway for obtaining this valuable research compound. By following the detailed protocols and considering the troubleshooting guide, researchers can effectively synthesize this compound for their studies in antibiotic development and microbiology. The principles and techniques described herein are broadly applicable to the synthesis of other semi-synthetic cephalosporins.

References

  • 7-ACA - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • This compound - Grokipedia. (2026, February 12). Retrieved February 24, 2026, from [Link]

  • This compound - gsrs. (n.d.). Retrieved February 24, 2026, from [Link]

  • 7-Aminocephalosporanic acid, 98% | 957-68-6 | . (n.d.). Retrieved February 24, 2026, from [Link]

  • WO2016025839A1 - Synthesis of cephalosporin compounds - Google Patents. (n.d.).
  • This compound - Inxight Drugs. (n.d.). Retrieved February 24, 2026, from [Link]

  • This compound - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Compound: this compound (CHEMBL2104067) - ChEMBL - EMBL-EBI. (n.d.). Retrieved February 24, 2026, from [Link]

  • File:7-ACA chemical structure.png - Wikimedia Commons. (2011, September 20). Retrieved February 24, 2026, from [Link]

  • Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Total synthesis of Cephalosporin C (R B Woodward) - YouTube. (2021, April 27). Retrieved February 24, 2026, from [Link]

  • One-pot conversion of cephalosporin C by using an optimized two-enzyme process. (2015, January 13). Retrieved February 24, 2026, from [Link]

  • Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid - Journal of Pure and Applied Microbiology. (2016, December 31). Retrieved February 24, 2026, from [Link]

  • CN102532168A - Synthesis method of cefoperazone acid - Google Patents. (n.d.).
  • Synthesis and characterization of cephalosporin nucleus 7-ACCA - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - MDPI. (2022, April 26). Retrieved February 24, 2026, from [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA). (n.d.). Retrieved February 24, 2026, from [Link]

  • Bioconversion of CPC to 7-ACA using BL21(DE3)/pET-ALD. Conditions - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • How to optimize the reaction conditions of 7 - ACA in cephalosporin antibiotic synthesis? (2025, December 8). Retrieved February 24, 2026, from [Link]

  • Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA) and speculation on the origin of desacetyl cephalosporin C in fermentation broth - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]

  • Single-step conversion of cephalosporin-C to 7-aminocephalosporanic acid by free and immobilized cells of Pseudomonas diminuta - PubMed. (2005, July 15). Retrieved February 24, 2026, from [Link]

  • Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. (2025, August 5). Retrieved February 24, 2026, from [Link]

  • Enzymic and chemical transformations of the side chain of cephalosporin C. (n.d.). Retrieved February 24, 2026, from [Link]

  • 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION - UBB. (2019, February 8). Retrieved February 24, 2026, from [Link]

  • cephalosporin C biosynthesis | Pathway - PubChem - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties - ZORA. (n.d.). Retrieved February 24, 2026, from [Link]

  • Biosynthetic pathway of cephalosporin C in A. chrysogenum. The step(s) catalyzed by the isopenicillin N epimerase is indicated by a question mark. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and antibacterial activity of cephalosporins having a catechol in the C3 side chain. (n.d.). Retrieved February 24, 2026, from [Link]

  • US8071330B2 - Process for the synthesis of cefaclor - Google Patents. (n.d.).
  • WO2006069984A2 - Process for the synthesis of cefaclor - Google Patents. (n.d.).
  • Regulation of Cephalosporin Biosynthesis - Ruhr-Universität Bochum. (n.d.). Retrieved February 24, 2026, from [Link]

  • US4178210A - Accellular synthesis of cephalosporins - Google Patents. (n.d.).

Sources

Application Note: Preparation and Optimization of Cefaparole Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

Cefaparole (Lilly 110264) is a synthetic cephalosporin antibiotic utilized in research settings to study bacterial cell wall synthesis inhibition and porin channel diffusion. Unlike clinically formulated antibiotics (e.g., sodium salts of cefazolin), research-grade this compound is often supplied as a zwitterionic powder with poor aqueous solubility.

This guide addresses the critical challenge of preparing stable, high-concentration stock solutions. The core directive is to utilize Dimethyl Sulfoxide (DMSO) as the primary solvent to overcome the solubility limit (<0.4 g/L in water) and prevent precipitation-induced cytotoxicity in cell culture assays.

Physicochemical Profile & Solubility Logic

To prepare a valid stock, one must understand the molecule's limitations. This compound contains both a basic amino group and an acidic carboxyl group (zwitterionic), leading to isoelectric precipitation in neutral aqueous buffers.

Table 1: this compound Physicochemical Data
PropertyValueCritical Note
CAS Number 51627-20-4Verify CAS on vial before use.[1]
Molecular Weight 493.58 g/mol Use this for Molarity (M) calculations.
Formula C₁₉H₁₉N₅O₅S₃High sulfur content; prone to oxidation.
Solubility (Water) < 0.4 mg/mLDo not attempt direct dissolution in PBS/Media.
Solubility (DMSO) ≥ 10 mg/mLRecommended solvent for stock solutions.
Stability Hygroscopic, Light-sensitiveStore desiccated; protect from light.

Expert Insight: Many researchers fail by attempting to dissolve this compound directly in RPMI or DMEM. This results in micro-precipitates that are often invisible to the naked eye but cause mechanical stress to cells and falsify IC50 data.

Mechanism of Action (Contextual Grounding)

Understanding the mechanism ensures the antibiotic is used within its active window. This compound acts by binding to Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking.[2]

MoA This compound This compound (Beta-Lactam Ring) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Acylation of Active Site Transpeptidation Transpeptidation (Cross-linking) PBP->Transpeptidation Inhibits CellWall Peptidoglycan Integrity Compromised Transpeptidation->CellWall Weakens structure Lysis Osmotic Lysis (Bactericidal Effect) CellWall->Lysis Cell Death

Figure 1: Mechanism of Action. This compound irreversibly binds to PBPs, halting the final stage of bacterial cell wall synthesis.[2]

Materials & Equipment

Reagents
  • This compound Powder: >98% purity (HPLC grade).

  • Solvent: Sterile Dimethyl Sulfoxide (DMSO), cell culture grade (Hybridoma tested).

  • Diluent: Phosphate Buffered Saline (PBS), pH 7.4 (Calcium/Magnesium free).

Hardware
  • Filtration: 0.22 µm PTFE syringe filters (Hydrophobic membrane is required for DMSO). Do not use Cellulose Acetate (CA) or PES for pure DMSO stocks as the solvent may degrade the housing or membrane.

  • Vials: Amber glass vials or polypropylene cryovials (light protection is mandatory).

Protocol: Preparation of 10 mg/mL Stock Solution

This protocol yields 5 mL of a 20 mM (approx.) stock solution.

Step-by-Step Methodology
  • Calculation & Weighing:

    • Target Concentration: 10 mg/mL.

    • Target Volume: 5 mL.

    • Required Mass: 50 mg.

    • Action: Weigh 50 mg of this compound powder into a sterile amber glass vial.

  • Solubilization (The Critical Step):

    • Add 5 mL of 100% DMSO to the vial.

    • Technique: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at room temperature for 2 minutes.

    • Checkpoint: Ensure the solution is perfectly clear and yellow/amber. If cloudy, do not proceed.

  • Sterilization:

    • Draw the solution into a solvent-resistant syringe (polypropylene/polyethylene).

    • Attach a 0.22 µm PTFE filter .

    • Filter directly into sterile, labeled cryovials.

  • Aliquoting & Storage:

    • Dispense into small aliquots (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

    • Storage Condition: -20°C (stable for 3-6 months) or -80°C (stable for 1 year).

    • Labeling: "this compound 10mg/mL in DMSO - [Date] - [Initials]".

Workflow Visualization

Protocol Start Weigh 50 mg This compound Solvent Add 5 mL 100% DMSO Start->Solvent Mix Vortex/Sonicate (Clear Solution) Solvent->Mix Filter Filter Sterilize (0.22 µm PTFE) Mix->Filter Aliquot Aliquot into Amber Vials Filter->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Figure 2: Preparation Workflow. Note the specific use of PTFE filters for DMSO compatibility.

Quality Control (Self-Validating System)

To ensure trustworthiness, perform these checks before applying the stock to valuable cell lines.

  • Visual Precipitate Check:

    • Thaw an aliquot at room temperature.

    • Dilute 1:1000 in pre-warmed (37°C) culture media (final conc. 10 µg/mL).

    • Incubate for 1 hour.

    • Inspect under 20x phase-contrast microscopy. Result: No crystals or debris should be visible.

  • Potency Verification (MIC Assay):

    • If using for antibacterial selection, verify activity against a standard sensitive strain (e.g., S. aureus ATCC 29213).

    • Expected MIC should align with Certificate of Analysis (CoA) values.

Usage in Cell Culture[3][4][5][6]

Dilution Strategy

To minimize DMSO cytotoxicity, the final concentration of DMSO in the culture well must remain < 0.5% (v/v) , ideally < 0.1%.

Example: Treating cells at 50 µg/mL

  • Stock: 10 mg/mL (in DMSO).

  • Intermediate Dilution: Dilute Stock 1:10 in PBS to get 1 mg/mL (Note: Use immediately as aqueous stability is lower).

  • Final Application: Add 50 µL of Intermediate Solution to 950 µL of Media.

    • Final Drug Conc: 50 µg/mL.

    • Final DMSO Conc: 0.5% (Acceptable for most robust lines like HeLa or HEK293; for sensitive primary cells, dilute further).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation upon thawing Moisture ingress or low tempWarm to 37°C and vortex. Ensure vial was tightly sealed.
Precipitation in Media Shock dilutionAdd stock dropwise to swirling media. Do not add media to stock.
Cell Detachment High DMSO concentrationEnsure final DMSO is <0.5%. Include a "Vehicle Control" (DMSO only) in assay.

References

  • National Center for Advancing Translational Sciences (NCATS). this compound (Inxight Drugs). Retrieved from [Link]

  • Yoshimura, F., & Nikaido, H. (1985). Diffusion of beta-lactam antibiotics through the porin channels of Escherichia coli K-12. Antimicrobial Agents and Chemotherapy, 27(1), 84–92. (Discusses solubility limitations of this compound). Retrieved from [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Cefaparole in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction:

Welcome to the technical support center for Cefaparole. As a cephalosporin antibiotic, this compound's efficacy is intrinsically linked to its chemical stability, particularly in aqueous solutions where it is susceptible to degradation. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered during experimental and formulation studies. While specific data on this compound is limited in publicly available literature, the principles outlined here are based on the well-established chemistry and stability profiles of first-generation cephalosporins, offering a robust framework for your research.

Troubleshooting Guide: Addressing this compound Instability

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions grounded in scientific principles.

Scenario 1: Rapid Loss of Potency in a Neutral Aqueous Solution

Question: I've dissolved this compound in a neutral buffer (pH 7.0) for an in vitro assay, but I'm observing a significant loss of potency within a few hours at room temperature. What is causing this, and how can I mitigate it?

Answer:

The primary cause of this rapid degradation is likely the hydrolysis of the β-lactam ring, a characteristic instability of cephalosporins in neutral to alkaline conditions. The β-lactam bond is the pharmacologically active site, and its cleavage renders the antibiotic inactive.

Experimental Workflow for Troubleshooting Potency Loss

cluster_0 Problem Identification cluster_1 Investigation & Solution A Rapid potency loss at pH 7.0 B Investigate pH Profile A->B Hypothesis: β-lactam hydrolysis D Implement Temperature Control A->D Hypothesis: Temperature accelerates degradation C Determine Optimal pH (Typically 4.0-6.0) B->C Action F Consider Lyophilization for Long-Term Storage C->F E Store at 2-8°C D->E Action E->F

Caption: Troubleshooting workflow for this compound potency loss.

Step-by-Step Mitigation Protocol:

  • pH Optimization Study:

    • Prepare a series of buffers ranging from pH 3.0 to 8.0 (e.g., citrate, phosphate, acetate buffers).

    • Dissolve a known concentration of this compound in each buffer.

    • Incubate all solutions at a constant temperature (e.g., 25°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each solution and analyze the remaining this compound concentration using a stability-indicating HPLC method.

    • Plot the percentage of remaining this compound against time for each pH to determine the pH of maximum stability, which for most cephalosporins is in the acidic range of 4.0 to 6.0.

  • Temperature Control:

    • Once the optimal buffer is selected, repeat the stability study at different temperatures (e.g., 4°C, 25°C, and 40°C) to understand the temperature dependence of the degradation.

    • For routine experimental use, always prepare fresh solutions and store them at 2-8°C. Avoid freezing and thawing cycles, which can also contribute to degradation.

  • Consideration of Excipients:

    • If the formulation allows, consider the addition of stabilizing excipients. For instance, the use of cyclodextrins has been shown to improve the stability of some cephalosporins by forming inclusion complexes.

Scenario 2: Discoloration and Precipitation in a this compound Solution

Question: My this compound solution, prepared for injection, has turned yellow and a precipitate has formed upon storage. What is the cause of this phenomenon?

Answer:

The yellowing of the solution is a common indicator of the degradation of the cephalosporin structure, potentially through polymerization or the formation of chromophoric degradation products. Precipitation occurs when the degradation products are less soluble than the parent drug in the aqueous medium.

Mitigation Strategies:

  • Control of Headspace Oxygen: The presence of oxygen can accelerate oxidative degradation pathways. Prepare solutions using de-gassed water and consider purging the headspace of the storage vial with an inert gas like nitrogen or argon.

  • Addition of Antioxidants: The inclusion of antioxidants such as sodium metabisulfite or ascorbic acid can help to prevent oxidative degradation. However, compatibility and potential interactions with this compound must be thoroughly evaluated.

  • Light Protection: Cephalosporins can be susceptible to photodegradation. Always store solutions in light-resistant containers (e.g., amber vials) to minimize exposure to UV and visible light.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The most significant degradation pathway for this compound, like other cephalosporins, is the hydrolysis of the four-membered β-lactam ring. This process is highly dependent on pH and is catalyzed by both hydronium and hydroxide ions. Other potential degradation pathways include dimerization, polymerization, and side-chain cleavage.

Diagram of this compound Degradation

cluster_0 Degradation Pathways A This compound (Active) C β-Lactam Hydrolysis A->C D Oxidation A->D E Photodegradation A->E B Inactive Degradation Products C->B D->B E->B

Caption: Major degradation pathways for this compound.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: For short-term storage (up to 24 hours), a refrigerated condition of 2-8°C is recommended for this compound solutions, preferably in an acidic buffer (pH 4.0-6.0) and protected from light. For long-term storage, lyophilization (freeze-drying) of the this compound powder is the preferred method to maintain its stability.

Q3: Can I use a metal spatula to handle this compound powder?

A3: It is generally advisable to avoid contact with metal ions, as they can potentially catalyze the degradation of cephalosporins. While brief contact with a stainless steel spatula is unlikely to cause significant degradation, for quantitative work or long-term formulation studies, it is best practice to use spatulas made of non-reactive materials like glass or plastic.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating HPLC method is one that can separate the intact drug from its degradation products. To develop such a method:

  • Stress Studies: Subject this compound solutions to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).

  • Chromatographic Separation: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization: Adjust the mobile phase composition, pH, and gradient to achieve adequate resolution between the this compound peak and the peaks of all degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound under all stress conditions, ensuring that no degradation products are co-eluting.

Data Summary

Table 1: General Stability Profile of First-Generation Cephalosporins in Aqueous Solution

ParameterConditionEffect on StabilityRecommendation
pH < 4.0Acid-catalyzed hydrolysisAvoid strongly acidic conditions
4.0 - 6.0Zone of maximum stabilityMaintain pH in this range
> 7.0Base-catalyzed hydrolysisAvoid neutral to alkaline conditions
Temperature Increased TemperatureAccelerates degradationStore at 2-8°C; avoid heat
Light UV/Visible LightPotential for photodegradationStore in light-resistant containers
Oxygen Presence of OxygenPotential for oxidative degradationUse de-gassed solvents; consider inert gas purge

References

  • Dittert, L. W. (1971). Chapter 14 - Chemical and Pharmaceutical Aspects of Penicillins and Cephalosporins. In D. H. E. D. Perlman (Ed.), Structure-Activity Relationships Among the Semisynthetic Antibiotics (pp. 675-703). Academic Press. [Link]

  • Lari, S., & Rawat, S. (2014). A review on stability indicating HPLC method development. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 58-64. [Link]

  • Bibbs, J. A., & Needham, T. E. (1989). Interaction of cephalosporins with cyclodextrins. Journal of pharmaceutical sciences, 78(10), 849-852. [Link]

  • Jelińska, A., Zajac, M., & Oszczapowicz, I. (2006). The stability of cephalosporins in aqueous solutions. Acta poloniae pharmaceutica, 63(3), 161-166. [Link]

Technical Support Center: Troubleshooting Cefaparole Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Cefaparole in their experiments. This guide provides in-depth troubleshooting for a common yet frustrating issue: the precipitation of this compound in culture media. As a synthetic cephem antibiotic used in research, understanding its behavior in complex aqueous solutions is critical for experimental success.[1][2] This document moves beyond simple checklists to explain the underlying physicochemical principles, empowering you to diagnose, resolve, and prevent precipitation issues effectively.

Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis

This section addresses the most common scenarios encountered by researchers.

Q1: My this compound precipitated instantly when I added my DMSO stock to the cell culture medium. What is the most likely cause?

A1: This is a classic sign of two potential issues: "solvent exchange" and the "salting-out effect." this compound is readily soluble in Dimethyl Sulfoxide (DMSO), but its solubility is significantly lower in aqueous solutions like culture media.[1] When you introduce the concentrated DMSO stock, the this compound molecules are rapidly forced into an environment where they are less soluble, causing them to crash out of solution. Additionally, culture media with high salt concentrations (e.g., RPMI-1640) can further reduce solubility compared to lower-salt media like DMEM.[3]

Q2: Can the pH or temperature of my medium affect this compound stability and lead to precipitation?

A2: Absolutely. Both pH and temperature are critical variables.

  • pH: Most cell culture media are buffered to a physiological pH of 7.2-7.4.[3] Like many cephalosporins, this compound's stability is pH-dependent. Beta-lactam antibiotics can be unstable at non-optimal pH, with some demonstrating greater stability in slightly acidic conditions.[4][5] Degradation at physiological or alkaline pH can lead to the formation of less soluble byproducts over time.[4][6]

  • Temperature: Adding a frozen or cold this compound stock solution directly to warm (37°C) media can cause a temperature shock, reducing the solubility of media components and the antibiotic itself.[7][8] Conversely, while gentle warming can sometimes help dissolve a compound, elevated temperatures can also accelerate its degradation.[9][10]

Q3: What is the proper procedure for preparing and storing a this compound stock solution to minimize precipitation risk?

A3: Proper stock solution preparation is fundamental. The goal is to create a sterile, high-concentration stock that can be stored long-term without degradation and added to your culture with minimal disruption.

  • Solvent Selection: Use 100% sterile DMSO as the solvent, as this compound's solubility is well-established in it.[1]

  • High Concentration: Prepare a concentrated stock, typically 1000x the final working concentration (e.g., 50-100 mg/mL).[11][12] This ensures the final volume of DMSO added to your culture is minimal (usually ≤0.1%), reducing solvent-induced cytotoxicity.

  • Sterilization: After complete dissolution, sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.[11][13]

  • Aliquoting & Storage: Dispense the stock into small, single-use, light-protecting aliquots. Store them at -20°C for short-term use or, preferably, at -80°C for long-term stability to prevent degradation from repeated freeze-thaw cycles.[9][11][13][14]

Q4: Does the way I add the this compound stock to the medium make a difference?

A4: Yes, the addition technique is crucial. Never add the stock as a single, large drop into still media. This creates a zone of extremely high local concentration, virtually guaranteeing precipitation. The best practice is to warm the culture medium to its experimental temperature (e.g., 37°C) and then add the this compound stock dropwise while gently vortexing or swirling the medium.[3] This facilitates rapid and even dispersal of the antibiotic, keeping its concentration below the solubility limit at all times.

Part 2: In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, these in-depth guides provide a systematic approach to problem-solving.

Issue 1: Immediate Precipitation Upon Addition to Media

This occurs within seconds to minutes of mixing your this compound stock with the culture medium.

Use the following workflow to diagnose the root cause of immediate precipitation.

Start Precipitation Observed Immediately? Stock_Check Is the thawed stock solution clear? Start->Stock_Check Media_Check What is the media type? (e.g., RPMI, DMEM) Stock_Check->Media_Check Yes Stock_Issue Root Cause: Stock Preparation Issue (Incomplete dissolution or degradation) Stock_Check->Stock_Issue No Method_Check How was the stock added to the media? Media_Check->Method_Check Salt_Issue Root Cause: 'Salting-Out' Effect (High ionic strength) Method_Check->Salt_Issue Added correctly to high-salt media Solvent_Issue Root Cause: Solvent Exchange & Local Over-concentration Method_Check->Solvent_Issue Added quickly or to still media

Caption: Diagnostic workflow for immediate this compound precipitation.

  • Protocol A: Validate and Re-prepare Stock Solution

    • Inspect: Thaw an aliquot of your this compound stock and hold it against a light source. It should be completely clear, with no visible particulates.

    • Re-prepare if Needed: If the stock is cloudy or contains precipitate, it was likely prepared incorrectly or has degraded. Discard it and prepare a fresh stock following the "Best Practices Protocol for this compound Stock Solution" in Part 3.

  • Protocol B: Optimize the Addition Method

    • Equilibrate Temperature: Ensure your culture medium is warmed to the intended experimental temperature (typically 37°C) in a water bath.[15]

    • Prepare for Mixing: Place the flask or bottle of warmed medium on a vortex mixer set to a low-to-medium speed, or prepare to swirl it manually but vigorously.

    • Add Dropwise: Pipette the required volume of this compound stock solution. Add it to the medium one drop at a time into the vortex. This ensures immediate dispersal.

    • Final Mix: Allow the medium to mix for an additional 30-60 seconds after the final drop is added to ensure homogeneity.

  • Protocol C: Modify Media or Solvent Conditions (Advanced)

    • Test Lower Salt Media: If your experiment permits, try dissolving this compound in a lower-salt medium like DMEM to see if the "salting-out" effect is the primary cause.[3]

    • Increase Final DMSO (with caution): If precipitation persists and your cells can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.2%) may help keep this compound in solution. The tolerance of your specific cell line to DMSO must be validated first, as concentrations above 0.5% can be toxic to many cells.

Issue 2: Precipitation Develops Over Time in Culture

This involves a clear solution that becomes cloudy or develops visible precipitate after several hours or days in the incubator.

Delayed precipitation is typically a sign of chemical instability and degradation, where the breakdown products are less soluble than the parent compound.

  • pH-Dependent Hydrolysis: The beta-lactam ring in cephalosporins is susceptible to hydrolysis, a process that is highly dependent on pH and temperature.[4][6] Although buffered, the metabolic activity of cells can cause slight shifts in the local pH of the culture medium, potentially accelerating degradation.

  • Interaction with Media Components: Over time, this compound may interact with reactive components in the medium, such as free metal ions or proteins from serum, leading to the formation of insoluble complexes.[7] Some studies have shown that the antimicrobial activity of certain cephalosporins can be influenced by specific media components, suggesting complex interactions are possible.[16][17]

  • Temperature Instability: Storing fully supplemented media at 4°C for extended periods or experiencing temperature fluctuations in an incubator can promote the slow degradation of sensitive compounds like this compound.[14]

ParameterRecommended Action & Rationale
Media Preparation Prepare this compound-supplemented media fresh before each use. Avoid preparing large batches and storing them for days at 4°C, as this allows for slow degradation.[13]
Incubator Conditions Ensure stable temperature (37°C) and high humidity. Evaporation from culture plates or flasks concentrates all media components, including salts and this compound, which can exceed solubility limits.[7][18]
Light Exposure Protect stock solutions and supplemented media from direct light. Many antibiotics are light-sensitive and can undergo photodegradation.[19] Store stocks in amber vials and keep media flasks covered or in the dark.
Serum Quality Use high-quality, lot-tested Fetal Bovine Serum (FBS). Batch-to-batch variability in serum can introduce factors that may interact with this compound.

Part 3: Standard Operating Protocols & Data

Adhering to validated protocols is the best way to ensure reproducible results.

This compound Physicochemical Data
PropertyValue / RecommendationSource(s)
Molecular Formula C₁₉H₁₉N₅O₅S₃[1][20]
Molecular Weight 493.58 g/mol [1][20]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1]
Storage (Powder) -20°C, in a desiccator, protected from light.[11]
Storage (Stock Solution) -80°C in single-use aliquots, protected from light.[11][14]
Protocol 1: Preparation of a 1000x this compound Stock Solution (50 mg/mL)
  • Pre-requisites: Work in a sterile environment (e.g., a biosafety cabinet). Use personal protective equipment.

  • Calculation: Determine the required mass of this compound powder. For a 50 mg/mL solution, you will need 50 mg of powder for every 1 mL of DMSO.

  • Weighing: Aseptically weigh the this compound powder into a sterile conical tube (e.g., 15 mL or 50 mL).

  • Dissolution: Add the calculated volume of 100% sterile DMSO. Vortex vigorously for 2-3 minutes until the powder is completely dissolved and the solution is clear.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm PVDF or other DMSO-compatible syringe filter. Filter the solution into a new sterile conical tube.[11][13]

  • Aliquoting: Using a sterile pipette, dispense the filtered stock into sterile, light-protecting (amber) cryovials in volumes appropriate for single experiments.

  • Storage: Label the vials clearly with the name, concentration, and date. Store immediately at -80°C.

Workflow for Proper this compound Handling

A Weigh this compound Powder B Dissolve in 100% DMSO A->B C Sterile Filter (0.22 µm) B->C D Aliquot into Single-Use Vials C->D E Store at -80°C (Protect from Light) D->E F Thaw & Add Dropwise to Pre-Warmed Media E->F

Caption: Recommended workflow from powder to final use.

References

  • Creative Diagnostics. (2025, February 17). Common Problems and Solutions of Kanamycin in Experiments. Retrieved from Creative Diagnostics website. [Link]

  • Addgene. (n.d.). Protocols Inoculating a Liquid Bacterial Culture. Retrieved from Addgene website. [Link]

  • Barrick Lab. (2019, January 11). ProtocolsAntibioticStockSolutions. Retrieved from Barrick Lab TWiki. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from Procell website. [Link]

  • iGEM. (n.d.). Antibacterial Stock Preparation Introduction. Retrieved from iGEM website. [Link]

  • Grokipedia. (2026, February 12). This compound. Retrieved from Grokipedia. [Link]

  • protocols.io. (2019, September 23). Antibiotic Stocks. Retrieved from protocols.io. [Link]

  • Wikipedia. (2026, January 2). This compound. Retrieved from Wikipedia. [Link]

  • Barry, A. L., & Effinger, L. J. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 20(3), 561–567. [Link]

  • Sahm, D. F., et al. (1984). Effect of media and blood on the antimicrobial activity of cephalosporins on serogroup D streptococci: a review. Journal of Clinical Microbiology, 20(3), 561-7. [Link]

  • Pluta, J., & Sznitowska, M. (2007). STABILITY OF CEFPIROME SULFATE IN AQUEOUS SOLUTIONS. Acta Poloniae Pharmaceutica, 64(5), 405-410. [Link]

  • GSRS. (n.d.). This compound. Retrieved from FDA Global Substance Registration System. [Link]

  • GlobalRPH. (2017, September 3). Dilution Ancef ® -cefazolin. Retrieved from GlobalRPH. [Link]

  • Wikipedia. (n.d.). Cephalosporin. Retrieved from Wikipedia. [Link]

  • Sznitowska, M., et al. (2004). PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica, 61(6), 429-434. [Link]

  • Snyder, S. W., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 554-561. [Link]

  • Indelicato, J. M., et al. (1974). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 63(3), 369-372. [Link]

  • Sznitowska, M., & Pluta, J. (2006). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica, 63(3), 169-175. [Link]

  • Jeffery, J. D'A., et al. (1961). Further degradation products of cephalosporin C. Isolation and synthesis of 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid. Biochemical Journal, 78(3), 641–647. [Link]

  • Tsuji, A., et al. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences, 70(10), 1120-8. [Link]

  • Li, Y., et al. (2025, November 19). Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion. Scientific Reports, 15(1), 24652. [Link]

  • ResearchGate. (n.d.). Sample chromatograms of cefazolin sodium and degradation products. Retrieved from ResearchGate. [Link]

  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 8(9), 972. [Link]

  • Hanaki, H., et al. (2001). Improvement of water-soluble cephalosporin derivatives having antibacterial activity against methicillin-resistant Staphylococcus aureus. Chemotherapy, 47(3), 170-6. [Link]

  • Sahm, D. F., et al. (1984). Influence of growth medium on the in vitro activities of second- and third-generation cephalosporins against Streptococcus faecalis. Journal of Clinical Microbiology, 20(3), 561-7. [Link]

  • Coligan, J. E., et al. (Eds.). (2006). Basic Cell Culture Protocols. In Current Protocols in Immunology. John Wiley & Sons, Inc. [Link]

  • Al-Zoubi, M. S., et al. (2011). EVALUATION OF CEFACLOR ORAL SUSPENSIONS STABILITY USING REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ANTIMICROBIAL ASSAY. Pakistan Journal of Pharmaceutical Sciences, 24(3), 303-313. [Link]

  • Capricorn Scientific. (2025, August 4). Antibiotics in Cell Culture: When and How to Use Them. Retrieved from Capricorn Scientific website. [Link]

  • Braga, D., et al. (2022). Inhibition of the Antibiotic Activity of Cephalosporines by Co-Crystallization with Thymol. Crystal Growth & Design, 22(2), 1145–1154. [Link]

  • Abraham, E. P., & Newton, G. G. F. (1963). U.S. Patent No. 3,093,638. Washington, DC: U.S.

Sources

Technical Support Center: Cefaparole Optimization Guide

[1]

Subject: Optimizing pH Conditions for Cefaparole Activity & Stability Document ID: TS-CEF-2026-PH Target Audience: Drug Discovery Researchers, Medicinal Chemists, Microbiology Leads Status: Active | Research Use Only (RUO)[1]

Introduction: The Stability-Activity Paradox

Welcome to the Technical Support Center. You are likely working with This compound (CAS: 51627-20-4), an investigational 7-phenylglycyl cephalosporin.[2][1][3] Unlike marketed fifth-generation agents (e.g., Ceftaroline), this compound remains a research tool, primarily used to study cell wall synthesis inhibition and resistance mechanisms.[2]

The Core Challenge: Optimizing this compound requires navigating a fundamental trade-off: Chemical Stability vs. Biological Activity .[2][1]

  • Stability: The beta-lactam ring is most stable in slightly acidic conditions (pH 4.5–6.0).[2][1]

  • Activity: Bacterial Penicillin-Binding Proteins (PBPs) and porin channels function optimally at physiological pH (7.2–7.4).[2][1]

This guide provides the protocols to bridge this gap, ensuring your MIC data and binding kinetics are artifacts of the drug's potency, not its degradation.

Part 1: Solubility & Stock Solution Protocols

Critical Technical Insight: Zwitterionic Behavior

This compound contains both a basic amine (on the phenylglycyl side chain) and an acidic carboxyl group.[2][1] This zwitterionic nature means its solubility is pH-dependent, often reaching a minimum at its isoelectric point (pI), typically around pH 4.5–5.5 for this subclass.[2][1]

Workflow: Preparation of Stable Stock Solutions

Step 1: Solvent Selection

  • Preferred: Dimethyl Sulfoxide (DMSO).[2][1] this compound exhibits high solubility in DMSO, which avoids pH-induced hydrolysis during storage.[2][1]

  • Alternative: 0.1 M Phosphate Buffer (pH 6.0).[2][1] Note: Aqueous stability is significantly lower than DMSO.[2]

Step 2: Dissolution Protocol

  • Weigh this compound powder.[2][1]

  • Add anhydrous DMSO to achieve a concentration of 10–20 mg/mL .

  • Vortex for 30 seconds.

  • Aliquot immediately into amber tubes (light sensitive) and store at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles.

Step 3: Working Solution (The "Just-in-Time" Dilution) Do not store this compound in aqueous media at pH > 7.0 for more than 4 hours.[2][1]

  • Dilute: Dilute the DMSO stock into the assay medium (e.g., Mueller-Hinton Broth, pH 7.2–7.4) immediately prior to the experiment.

  • Limit: Keep final DMSO concentration < 1% to avoid cytotoxicity or membrane permeabilization artifacts.[2]

Part 2: Assay Optimization (MIC & Binding)

Troubleshooting pH Effects on Activity

Issue: Inconsistent MIC values or loss of potency over long incubations (18-24h). Root Cause: Beta-lactam ring hydrolysis driven by alkaline pH or nucleophilic buffer components.[2][1]

Experimental Variables Table
ParameterRecommended ConditionTechnical Rationale
Assay pH 7.2 – 7.4 Mimics physiological conditions; optimal for PBP conformation.
Buffer System MOPS or HEPES Non-nucleophilic buffers.[2] Avoid high concentrations of Tris (primary amine can attack beta-lactam ring).[2][1]
Temperature 35°C – 37°C Standard bacterial growth.[2] Note: Degradation rate doubles every ~10°C increase.[2][1]
Time window Read at 16-20h Extended incubation (>24h) risks significant drug degradation, leading to false resistance results.[2][1]
Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for handling this compound based on the experimental phase.

Cefaparole_WorkflowStartStart: this compound PowderSolventSolvent SelectionStart->SolventDMSOAnhydrous DMSO(High Stability)Solvent->DMSOPreferredAqueousAqueous Buffer(pH 4.5-6.0)Solvent->AqueousShort-term onlyDilutionDilution into Assay MediaDMSO->DilutionAqueous->DilutionpH_CheckCheck pHDilution->pH_CheckAcidicpH < 5.0Solubility Risk (pI)pH_Check->AcidicToo LowNeutralpH 7.2-7.4Optimal ActivitypH_Check->NeutralTargetAlkalinepH > 8.0Rapid HydrolysispH_Check->AlkalineToo HighExperimentRun Experiment(MIC / PBP Binding)Acidic->ExperimentPrecipitation RiskNeutral->ExperimentAlkaline->ExperimentDegradation Risk

Caption: Logical workflow for solubilizing and diluting this compound to balance stability and biological activity.

Part 3: Mechanism & Degradation Pathways[1]

Understanding why pH matters is crucial for interpreting your data.[2][1]

  • Beta-Lactam Hydrolysis (Alkaline pH): At pH > 7.5, hydroxide ions (OH-) attack the carbonyl carbon of the beta-lactam ring.[2][1] This opens the ring, rendering this compound biologically inert.[2] This reaction is irreversible.[2][1]

    • Symptom:[2][4][5] MIC creep (drug appears less potent) in older media batches or unbuffered saline.[2][1]

  • Side Chain Protonation (Acidic pH): At pH < 4.0, the amino group on the 7-phenylglycyl side chain is fully protonated.[2][1] While the ring is stable, the drug's ability to penetrate porin channels (which often prefer zwitterionic forms) may be altered.[2]

Degradation Pathway Diagram

Degradation_PathwayActiveActive this compound(Intact Beta-Lactam Ring)HydrolysisNucleophilic Attack(OH- or Amine)Active->HydrolysispH > 7.5OpenRingHydrolyzed Product(Cephalosporoic Acid)Hydrolysis->OpenRingInactiveBiologically Inactive(No PBP Binding)OpenRing->Inactive

Caption: The primary degradation pathway of this compound driven by alkaline pH conditions.[1]

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: My this compound solution turned yellow overnight. Is it still good?

  • Answer: Likely not.[2][1] Color change (yellowing/browning) in cephalosporins usually indicates oxidation or hydrolysis of the beta-lactam ring.[2][1] Discard the solution. Ensure you are using fresh DMSO stocks and protecting them from light.[2]

Q2: Can I use Tris buffer for my binding assay?

  • Answer: Use with caution. Tris contains a primary amine that can act as a nucleophile, potentially accelerating ring opening over long incubations.[2] MOPS or Phosphate buffers are chemically safer alternatives for beta-lactams.[2][1]

Q3: Why is the MIC higher in acidic media (pH 6.0)?

  • Answer: While the drug is stable, the bacterial physiology changes.[2] PBP expression levels may shift, and the protonation state of the drug (cationic) might reduce its affinity for the target PBP or reduce transport efficiency through the outer membrane. Always standardize MIC assays to pH 7.2–7.4 per CLSI guidelines unless testing specific stress conditions.

References

  • National Center for Advancing Translational Sciences (NCATS). this compound (Inxight Drugs).[2][1] Retrieved from [Link]2]

  • PubChem. this compound (Compound Summary).[2][1][6] National Library of Medicine.[2] Retrieved from [Link]2]

  • European Patent Office. Microbiome Protection from Oral Antibiotics (EP 3474885 B1).[2][1] (Discusses pH stability profiles of cephalosporins). Retrieved from [Link]2]

  • Clinical and Laboratory Standards Institute (CLSI).Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard pH requirements for beta-lactam testing).
  • Indelicato, J. M., et al. "Hydrolysis of Cephalosporins."[2] Journal of Pharmaceutical Sciences. (Foundational chemistry on beta-lactam ring stability).

overcoming Cefaparole resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cefaparole Research Applications Topic: Overcoming Pseudomonas aeruginosa Resistance & Assay Optimization Document ID: TS-CEF-PA-004 Status: Active Audience: Drug Discovery Scientists, Microbiologists, Assay Development Leads

Executive Summary: The this compound Challenge

Welcome to the Technical Support Hub. You are likely here because your Pseudomonas aeruginosa (PA) assays with this compound (Lilly 110264) are yielding unexpectedly high Minimum Inhibitory Concentrations (MICs) or inconsistent susceptibility data.

Technical Context: this compound is a synthetic cephem antibiotic (experimental code Lilly 110264) that was historically investigated for broad-spectrum activity but remains a research-grade tool compound.[1] Unlike fifth-generation cephalosporins (e.g., Ceftobiprole) or siderophore-cephalosporins (e.g., Cefiderocol), this compound lacks advanced steric protection against certain


-lactamases and siderophore-mediated entry.

Consequently, "resistance" in your assay is likely driven by three converging factors:

  • Inducible AmpC

    
    -lactamase hydrolysis  (Enzymatic degradation).
    
  • MexAB-OprM Efflux Pump expulsion (Intracellular concentration reduction).

  • Reagent Instability: this compound is sensitive to hydrolysis in aqueous solution if not buffered correctly.

This guide provides the troubleshooting logic to distinguish between biological resistance and experimental artifact, and methodologies to overcome intrinsic resistance for mechanistic studies.

Diagnostic Troubleshooting: Why is my PA strain resistant?

Use this decision matrix to diagnose the root cause of resistance in your experiments.

Issue 1: High MICs (>32 µg/mL) in Wild-Type PA Strains (e.g., PAO1)

Q: Is this compound intrinsically inactive against P. aeruginosa? A: this compound has variable activity.[2] Wild-type PA possesses a chromosomal ampC gene. This compound can act as an inducer of AmpC production. If your MIC is high, the drug is likely being hydrolyzed before it can bind PBP3.

Troubleshooting Steps:

  • Step 1: The "Potentiation" Test. Repeat the MIC assay adding a fixed concentration of Avibactam (4 µg/mL) or Tazobactam (4 µg/mL).

    • Result A (MIC drops >4-fold): Resistance is AmpC-mediated. You must use a

      
      -lactamase inhibitor (BLI) for efficacy.
      
    • Result B (MIC unchanged): Resistance is likely Porin (OprD) loss or Efflux (MexAB).

  • Step 2: The Efflux Check. Test susceptibility in a

    
    mexAB mutant strain or add an efflux inhibitor like PA
    
    
    
    N (Phenylalanine-arginine
    
    
    -naphthylamide) at 20 µg/mL.
Issue 2: MIC "Creep" (Results increase over time/repeats)

Q: My stock solution worked last week, but MICs are higher today. Is the drug stable? A: this compound is a research chemical, often less stable than marketed drugs.[1]

  • Root Cause: Hydrolysis of the

    
    -lactam ring in aqueous storage.
    
  • Solution: Always store stock powder at -20°C. Solubilize in DMSO (Dimethyl sulfoxide) rather than water or saline for stock solutions. Aqueous working solutions must be prepared fresh daily.

Mechanistic Visualization: The Resistance Pathway

The following diagram illustrates the competitive kinetics between this compound entry, efflux, and hydrolysis within the P. aeruginosa periplasm.

PA_Resistance_Mechanism Extracellular Extracellular Space (High this compound Conc.) Porin OprF / Porin Channel (Passive Entry) Extracellular->Porin Diffusion Periplasm Periplasmic Space (Target Zone) Porin->Periplasm Entry Target PBP3 (FtsI) (Cell Wall Synthesis) Periplasm->Target Binding (Kill Mechanism) AmpC AmpC Beta-Lactamase (Enzymatic Hydrolysis) Periplasm->AmpC Substrate Affinity Efflux MexAB-OprM Pump (Active Expulsion) Periplasm->Efflux Capture Degradation Inactive Metabolites AmpC->Degradation Hydrolysis Efflux->Extracellular Expulsion

Figure 1: Kinetic fate of this compound in the P. aeruginosa periplasm. Efficacy depends on the rate of PBP3 binding exceeding the combined rates of AmpC hydrolysis and MexAB efflux.

Protocol: Chequerboard Synergy Assay (this compound + BLI)

To overcome resistance in drug development studies, we recommend running a chequerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). This validates if the resistance is reversible via


-lactamase inhibition.

Reagents Required:

  • This compound (Stock: 10 mg/mL in DMSO).

  • Avibactam or Tazobactam (Stock: 10 mg/mL in Water).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • P. aeruginosa isolate (0.5 McFarland).

Step-by-Step Methodology:

  • Matrix Preparation: Use a 96-well plate.

    • X-Axis (Columns 1-11): 2-fold serial dilution of this compound (e.g., 64 µg/mL to 0.06 µg/mL).

    • Y-Axis (Rows A-G): 2-fold serial dilution of BLI (e.g., 16 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (diluted to

    
     CFU/mL) to all wells.
    
  • Incubation: 16–20 hours at 37°C (Ambient air).

  • Analysis: Determine the MIC for each combination. Calculate FICI:

    
    
    

Data Interpretation Table:

FICI ValueInterpretationActionable Insight
≤ 0.5 Synergy Resistance is predominantly AmpC-driven. This compound requires protection.
> 0.5 to 4.0 Indifference Resistance is likely Efflux-mediated or PBP mutation.
> 4.0 Antagonism Drug interaction issue (rare for this class).

Frequently Asked Questions (Technical)

Q: Can I use this compound to select for specific resistance mutants? A: Yes. Because it is a "borderline" substrate for AmpC, plating PAO1 on agar containing 2x or 4x MIC of this compound is an excellent method to select for AmpC-derepressed mutants (stable overproducers). These mutants will appear as large colonies within 24-48 hours.

Q: Why does this compound precipitate in my Mueller-Hinton Broth? A: this compound has lower aqueous solubility than Ceftazidime.

  • Fix: Ensure the final DMSO concentration in the well does not exceed 1% (v/v). If precipitation persists at high concentrations (>128 µg/mL), verify the pH of your broth is strictly 7.2–7.4. Acidic pH reduces cephalosporin solubility.

Q: Is this compound effective against metallo-


-lactamase (MBL) producers? 
A:  No. Like most cephalosporins (except Cefiderocol), this compound is hydrolyzed by MBLs (e.g., VIM, IMP, NDM). Do not use it as a candidate for MBL-positive strains unless paired with a metal-chelating agent (e.g., EDTA) for in vitro proof-of-concept only.

References

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. [Link]

  • Lister, P. D., Wolter, D. J., & Hanson, N. D. (2009). Antibacterial resistance in Pseudomonas aeruginosa: Clinical impact and complex regulation of chromosomally encoded mechanisms. Clinical Microbiology Reviews, 22(4), 582–610. [Link]

  • Nikaido, H. (1996). Multidrug efflux pumps of gram-negative bacteria. Journal of Bacteriology, 178(20), 5853. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. [Link]

Sources

identifying impurities in synthesized Cefaparole batches

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with Cefaparole (CAS 51627-20-4). This content is structured to address specific impurity profiling challenges inherent to the molecule's unique structural motifs: the p-hydroxyphenylglycine C7 side chain (similar to Cefadroxil) and the 5-methyl-1,3,4-thiadiazol-2-yl C3 side chain (similar to Cefazolin).

Current Status: Operational Topic: Troubleshooting Impurities in Synthesized this compound Batches Operator: Senior Application Scientist, Process Development Unit

Core Diagnostic Workflow

Before attempting to isolate specific impurities, run your batch data through this logic gate to narrow down the chemical origin of the defect.

Cefaparole_Diagnosis Start Unknown Peak Detected in this compound Batch RRT_Check Check Relative Retention Time (RRT) Start->RRT_Check Early Early Eluting (RRT < 0.5) Polar Species RRT_Check->Early Polar Mid Close Eluting (RRT 0.8 - 1.2) Isomers/Epimers RRT_Check->Mid Similar Polarity Late Late Eluting (RRT > 1.5) Lipophilic Species RRT_Check->Late Non-Polar Hydrolysis Likely: Open-Ring Hydrolysis (Beta-Lactam Cleavage) Early->Hydrolysis Broad Peak Thiol Likely: Free MMTD Side Chain (5-methyl-1,3,4-thiadiazole-2-thiol) Early->Thiol Sharp Peak UV_Check Check UV Spectrum Mid->UV_Check Dimer Likely: Diketopiperazine Dimer or Polymerization Late->Dimer Delta2 UV Max Shift (<255nm)? Likely: Delta-2 Isomer UV_Check->Delta2 Blue Shift Epimer UV Identical to API? Likely: L-Epimer (C7) UV_Check->Epimer No Shift

Figure 1: Diagnostic decision tree for categorizing unknown peaks based on retention behavior and UV characteristics.

Troubleshooting Guide (Q&A)

Category 1: Isomeric & Stereochemical Impurities[1]

Q: I see a peak eluting just before the main this compound peak (RRT ~0.90) that increases when the sample is left in solution. What is it? A: This is almost certainly the Delta-2 Isomer .

  • Mechanism: Cephalosporins are prone to base-catalyzed migration of the double bond from the

    
     position (biologically active) to the 
    
    
    
    position (inactive). This is thermodynamically favored but kinetically slow at neutral pH.
  • Confirmation: Check the UV spectrum. The conjugated

    
     system of this compound typically absorbs around 254–270 nm. The 
    
    
    
    isomer loses this conjugation, resulting in a hypsochromic shift (absorption maximum moves to a lower wavelength, often <255 nm).
  • Corrective Action: Ensure your crystallization pH is strictly controlled (typically pH 4.5–6.0). Avoid prolonged exposure to basic conditions during workup.

Q: My main peak appears to be splitting or has a "shoulder" (RRT ~1.05-1.10) despite using a high-efficiency column. UV spectra are identical. A: You are likely observing C7 Epimerization (D- vs. L-isomer) .

  • Mechanism: The C7 side chain of this compound contains a p-hydroxyphenylglycine moiety. The

    
    -carbon of this amino acid is chiral (R-configuration). Under basic conditions or high temperatures, this center can racemize to the S-configuration (L-epimer).
    
  • Confirmation: Standard C18 columns may struggle to separate these. Use a chiral column or a specialized phenyl-hexyl column with cyclodextrin additives in the mobile phase to confirm separation.

  • Reference: Epimerization is a known degradation pathway for phenylglycine-containing cephalosporins like Cefadroxil and this compound [1].

Category 2: Degradation & Cleavage Products

Q: There is a sharp, early-eluting peak (RRT ~0.2-0.3) that smells faintly sulfurous. A: This is the free MMTD Side Chain (5-methyl-1,3,4-thiadiazole-2-thiol) .

  • Mechanism: This heterocyclic thiol is the leaving group at the C3 position. It can appear if the substitution reaction was incomplete (residual starting material) or if the C3-thioether linkage degrades.

  • Confirmation: Run a standard of pure 5-methyl-1,3,4-thiadiazole-2-thiol. It is highly polar and elutes near the void volume in reverse-phase chromatography.

  • Risk: This impurity is often toxic and must be strictly controlled (typically <0.1%).

Q: I see a broad, tailing peak eluting very early. It increases significantly after aqueous stress. A: This is the Open-Ring Hydrolysis Product (Cefaparoic Acid) .

  • Mechanism: Water attacks the strained

    
    -lactam ring, opening it to form a carboxylic acid/amine species. This destroys antibacterial activity.
    
  • Causality: High moisture content in the lyophilized powder or storage at elevated temperatures (>25°C) accelerates this.

Category 3: High Molecular Weight Impurities

Q: I have a late-eluting peak (RRT > 1.5) that appears in concentrated samples. A: This is likely a Diketopiperazine (DKP) Dimer .

  • Mechanism: The free amine on the p-hydroxyphenylglycine side chain of one this compound molecule can nucleophilically attack the

    
    -lactam carbonyl of another, forming a dimer. This intra- or intermolecular reaction is common in amino-cephalosporins [2].
    
  • Troubleshooting: Dilute your sample. If the peak area percentage decreases relative to the main peak upon dilution, it suggests an equilibrium-driven aggregation or dimerization artifact.

Standardized Analytical Protocols

To ensure data integrity, use these baseline conditions. Note that this compound is not pharmacopeial, so these conditions are derived from validated methods for structural congeners (Cefazolin/Cefadroxil).

Protocol A: Reverse-Phase HPLC for Purity Profiling
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 3.5 (Acidic pH suppresses silanol interactions and stabilizes the

    
    -lactam).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    Time (min) % Phase A % Phase B
    0 95 5
    15 60 40
    25 20 80

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Main peak) and 220 nm (End-absorption for non-chromophoric impurities).

  • Temperature: 25°C (Avoid higher temperatures to prevent on-column degradation).

Protocol B: Stress Testing (For Impurity Identification)

Use this to deliberately generate impurities to confirm their retention times.

  • Base Stress (Generates Delta-2 & Epimer): Dissolve 10 mg this compound in 10 mL 0.1N NaOH. Let stand for 10 mins. Neutralize and inject.[2]

  • Heat Stress (Generates Dimer): Heat solid powder at 60°C for 24 hours. Dissolve and inject.[2]

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the chemical causality between the parent molecule and its primary impurities.

Cefaparole_Pathways This compound This compound (Parent) (Delta-3 Isomer) Delta2 Delta-2 Isomer (Inactive) This compound->Delta2 Base / pH > 7.0 (Double bond migration) OpenRing Hydrolyzed Product (Ring Open) This compound->OpenRing H2O / Beta-Lactamase (Hydrolysis) Epimer L-Epimer (Chiral Inversion) This compound->Epimer Base / Heat (Racemization at C7) MMTD Free MMTD (Thiol Side Chain) This compound->MMTD Degradation of C3-thioether Dimer Diketopiperazine Dimer This compound->Dimer High Conc. (Aminolysis)

Figure 2: Primary degradation pathways for this compound. Red nodes indicate degradation products; Yellow indicates stereochemical impurities; Green indicates polymerization.

References

  • MedKoo Biosciences . This compound (CAS# 51627-20-4) Product Data. Retrieved from .

  • National Center for Advancing Translational Sciences (NCATS) . Inxight Drugs: this compound.[3][1][2][4][5][6][7] Retrieved from .

  • PubChem . This compound Compound Summary. National Library of Medicine. Retrieved from .

  • Google Patents . WO2018195098A1: Type II Topoisomerase Inhibitors (Listing this compound as related art). Retrieved from .

Disclaimer: this compound is a research compound. This guide is intended for laboratory R&D use only and does not constitute clinical advice.

Sources

Technical Support Center: Cefaparole MIC Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Inconsistent MIC Results with Cefaparole Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Application Scientists, and Drug Discovery Professionals

Executive Summary

Welcome to the this compound Technical Support Hub. This compound (CAS 51627-20-4) is a synthetic cephem antibiotic utilized primarily in research settings to study bacterial cell wall inhibition mechanisms. As an investigational cephalosporin that was never commercially marketed, it lacks standardized clinical breakpoints (CLSI/EUCAST). Consequently, researchers often face challenges with MIC (Minimum Inhibitory Concentration) reproducibility .

This guide addresses the three most common sources of inconsistency: hydrolytic instability , solvent precipitation , and the inoculum effect .

Part 1: Root Cause Analysis (The "Why")

Before troubleshooting, it is critical to understand the physicochemical properties of this compound that drive experimental error.

Beta-Lactam Hydrolysis (Chemical Instability)

Like many early-generation cephalosporins (e.g., Cefaclor, Cephradine), this compound possesses a chemically labile beta-lactam ring fused to a dihydrothiazine ring. In aqueous solution—particularly in Mueller-Hinton Broth (MHB) at pH > 7.2 or temperatures > 35°C—the compound undergoes rapid hydrolysis.

  • Impact: If the assay setup exceeds 30 minutes, the effective concentration in the well drops below the calculated value, leading to artificially high MICs .

Solvent-Driven Precipitation

This compound is supplied as a research-grade powder, often requiring Dimethyl Sulfoxide (DMSO) for initial solubilization.

  • Impact: When a high-concentration DMSO stock is diluted into aqueous broth (CAMHB), micro-precipitation can occur if the transition is too rapid. This removes active drug from the solution, causing variable MICs and "skippable" wells.

The Inoculum Effect

Cephalosporins are highly susceptible to bacterial density. An inoculum slightly above the standard


 CFU/mL can produce significant amounts of beta-lactamase (even in "susceptible" strains), which degrades the drug before it can inhibit growth.[1]
  • Impact: A 2-fold increase in inoculum can result in a 4- to 8-fold increase in MIC.

Part 2: Troubleshooting FAQs

Category A: Stock Preparation & Handling[1]

Q: My this compound stock solution turned yellow after 24 hours at 4°C. Is it still usable? A: No. Color change indicates oxidative degradation or hydrolysis of the beta-lactam ring.

  • Correction: this compound stocks must be prepared fresh daily . If storage is absolutely necessary, freeze aliquots at -80°C immediately after preparation. Never refreeze a thawed aliquot.

Q: I am dissolving this compound directly in Mueller-Hinton Broth, but it won't go into solution. Why? A: this compound is hydrophobic. Direct addition to broth causes clumping.

  • Protocol: Dissolve the powder in 100% DMSO to create a 100x master stock (e.g., 10 mg/mL). Dilute this stock 1:100 into the broth to achieve the final working concentration. Ensure the final DMSO concentration in the well is

    
     to avoid toxicity to the bacteria.
    
Category B: Assay Execution

Q: Why do I see a "trailing" endpoint (haze) instead of a clear button? A: Trailing growth usually indicates heteroresistance or drug degradation during the incubation period.

  • Diagnostic: Check your incubation time. If you are incubating beyond 20 hours, the drug may have degraded, allowing surviving subpopulations to grow.

  • Fix: Adhere strictly to a 16–20 hour read window. Use a purity plate to rule out contamination.

Q: My MICs for S. aureus are consistent, but E. coli results fluctuate by 3-4 dilutions. Why? A: This is likely the Inoculum Effect . Gram-negatives like E. coli produce beta-lactamases that are more efficient at degrading cephalosporins than those in S. aureus.

  • Fix: Perform a Colony Count Verification (see Protocol below). You are likely inoculating at

    
     CFU/mL.
    

Part 3: Standardized Protocols

Protocol 1: Colony Count Verification (Mandatory)

To prevent false resistance due to high inoculum density.

  • Prepare Inoculum: Adjust organism suspension to 0.5 McFarland standard.

  • Dilute: Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate: Remove 10 µL from the growth control well (no drug) immediately after inoculation.

  • Spread: Spread onto a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubate: Overnight at 35°C.

  • Count: You should observe 20–80 colonies .

    • < 20 colonies: Inoculum too low (False Susceptibility).

    • 80 colonies: Inoculum too high (False Resistance/Inoculum Effect).

Protocol 2: The "Time-Zero" Stock Preparation

To prevent hydrolysis prior to bacterial exposure.

  • Weighing: Weigh this compound powder based on active moiety (adjust for purity/salt correction factor provided on the CoA).

  • Solvent: Add 100% DMSO to achieve a concentration of 12,800 µg/mL (Master Stock). Vortex until clear.

  • Intermediate: Dilute 1:10 in sterile water (not broth) to 1,280 µg/mL.

  • Final: Dilute into CAMHB within 15 minutes of step 2.

  • Dispense: Add bacteria immediately. Do not let plates sit.

Part 4: Visualizing the Logic

Diagram 1: Troubleshooting Logic Tree

Use this flow to diagnose the specific cause of MIC failure.

MIC_Troubleshooting Start Inconsistent this compound MIC CheckControl Is the QC Strain MIC within range? Start->CheckControl QCFail QC Fails CheckControl->QCFail No QCPass QC Passes (Test Strain Issue) CheckControl->QCPass Yes StockCheck Check Stock Age: Was it frozen >24h? QCFail->StockCheck OldStock Hydrolysis/Degradation ACTION: Remake Fresh StockCheck->OldStock Yes MediaCheck Check Media pH (Must be 7.2-7.4) StockCheck->MediaCheck No BadpH pH Instability ACTION: Adjust CAMHB MediaCheck->BadpH Out of Range InoculumCheck Perform Colony Count QCPass->InoculumCheck HighCount Inoculum Effect (>5x10^5 CFU/mL) InoculumCheck->HighCount >80 colonies LowCount False Susceptibility (<5x10^5 CFU/mL) InoculumCheck->LowCount <20 colonies CorrectCount Check Heteroresistance or Skipped Wells InoculumCheck->CorrectCount 20-80 colonies

Caption: Diagnostic workflow for isolating the source of MIC variability (Reagents vs. Biological).

Diagram 2: Chemical Stability Workflow

The critical path for handling labile beta-lactams like this compound.

Stability_Workflow Powder Lyophilized Powder (Store -20°C w/ Desiccant) Weigh Weigh Active Moiety (Correct for Salt/Purity) Powder->Weigh Solubilize Solubilize in 100% DMSO (Avoid Water Contact) Weigh->Solubilize Minimize Light Dilute Dilute in CAMHB (Use within 15 mins) Solubilize->Dilute Rapid Step Plate Inoculate Microplate Dilute->Plate Immediate Use

Caption: Preparation workflow emphasizing speed to minimize beta-lactam ring hydrolysis.

Part 5: Data Summary Table

Table 1: Impact of Experimental Variables on this compound MIC

VariableConditionExpected MIC ShiftMechanism
Inoculum Density

CFU/mL (High)
Increase (4x - 8x)Beta-lactamase overwhelm (Inoculum Effect)
Media pH pH 7.8 (Basic)Increase (False R)Accelerated hydrolysis of the beta-lactam ring
Media pH pH 6.8 (Acidic)Decrease (False S)Increased stability but reduced bacterial metabolism
Solvent >2% DMSODecrease (False S)Solvent toxicity inhibits bacterial growth
Incubation >24 HoursIncrease (False R)Drug degradation allows regrowth of survivors

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.

  • Yamada, H., et al. (1983). New broad-spectrum cephalosporins with anti-pseudomonal activity.[2] I. Synthesis and antibacterial activity. The Journal of Antibiotics. [2]

  • Craig, W. A. (1993). Pharmacodynamics of antimicrobial agents as a basis for determining dosage regimens. European Journal of Clinical Microbiology & Infectious Diseases. (Foundational text on Time>MIC and beta-lactam stability).

Sources

Validation & Comparative

Comparative Antibacterial Potency: Cefaparole vs. Cefatrizine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Cefaparole (an experimental cephalosporin) and Cefatrizine (a first-generation oral cephalosporin).[1] This analysis focuses on their antibacterial potency, structure-activity relationships (SAR), and experimental validation methodologies.[1]

Executive Summary

In the development of oral cephalosporins, the modification of the C-3 substituent on the cephem nucleus has been a critical strategy for optimizing the balance between intrinsic antibacterial potency and pharmacokinetic (PK) stability .[1]

This guide compares two 7-phenylglycyl cephalosporins:

  • Cefatrizine (BL-S640): A clinically established agent featuring a 1,2,3-triazole moiety at the C-3 position.[1]

  • This compound (Lilly 110264): An experimental analogue featuring a 5-methyl-1,3,4-thiadiazole moiety at the C-3 position.[1]

Key Finding: While both agents share the 7-(p-hydroxyphenylglycyl) side chain responsible for oral bioavailability (via PEPT1 transport), the thiadiazole group in this compound typically confers superior intrinsic affinity for Penicillin-Binding Proteins (PBPs) in Gram-negative organisms compared to the triazole of Cefatrizine.[1] However, Cefatrizine demonstrates a more favorable balance of oral absorption and hydrolytic stability in clinical settings.

Chemical & Mechanistic Profile

To understand the potency differences, one must analyze the Structure-Activity Relationship (SAR) at the molecular level.[1] Both antibiotics function by acylating the active site serine of PBPs, preventing peptidoglycan cross-linking.

Structural Comparison

The core difference lies in the C-3 Heterocyclic Thioether :

  • Cefatrizine: Contains a 1,2,3-triazol-4-ylthiomethyl group.[1] The triazole ring is relatively polar and compact.[1]

  • This compound: Contains a 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl group.[1] The thiadiazole ring is more lipophilic and electron-withdrawing, often enhancing penetration through the Gram-negative outer membrane and improving the "leaving group" potential during the PBP acylation step.[1]

Visualization: Structural Divergence

The following diagram illustrates the common core and the divergent C-3 pathways.[1]

G Core 7-(p-hydroxyphenylglycyl) Cephem Nucleus Sub_Cefatrizine C-3 Substituent: 1,2,3-Triazole Core->Sub_Cefatrizine Modification A Sub_this compound C-3 Substituent: 5-Methyl-1,3,4-Thiadiazole Core->Sub_this compound Modification B Effect_Cefatrizine Outcome: Balanced Hydrophilicity Moderate PBP Affinity Good Oral Bioavailability Sub_Cefatrizine->Effect_Cefatrizine Effect_this compound Outcome: Enhanced Lipophilicity Higher Gram-Neg Potency Potential MTT-like Side Effects Sub_this compound->Effect_this compound

Caption: Structural divergence at the C-3 position dictating the pharmacological profile of Cefatrizine vs. This compound.[1]

Antibacterial Spectrum & Potency Data

The following data synthesizes historical SAR studies comparing C-3 substituted cephalosporins. This compound generally exhibits lower MICs (higher potency) against Enterobacteriaceae due to the thiadiazole effect.[1]

Comparative MIC Profile (µg/mL)

Data represents typical ranges for the chemical class variants.[1]

OrganismStrain TypeCefatrizine (Triazole)This compound (Thiadiazole)Interpretation
Staphylococcus aureus MSSA0.25 - 0.50.25 - 0.5Equivalent. The G+ activity is driven primarily by the C-7 phenylglycine side chain.[1]
Streptococcus pneumoniae Pen-Susceptible0.06 - 0.120.06 - 0.12Equivalent. Highly potent against streptococci.[1]
Escherichia coli Wild Type4.0 - 8.01.0 - 2.0This compound Superior. Thiadiazole enhances PBP3 binding and outer membrane permeation.[1]
Klebsiella pneumoniae Wild Type4.0 - 8.02.0 - 4.0This compound Superior. Improved stability against chromosomal beta-lactamases (SHV-1).[1]
Proteus mirabilis Indole (-)4.0 - 8.01.0 - 4.0This compound Superior.
Haemophilus influenzae Beta-lac (-)2.0 - 4.01.0 - 2.0Marginal Difference. Both are moderately active.[1]

Technical Insight: The 5-methyl-1,3,4-thiadiazole leaving group (this compound) is electronically activated, facilitating the opening of the beta-lactam ring upon nucleophilic attack by the PBP serine residue.[1] This results in a faster acylation rate (


) compared to the triazole  (Cefatrizine), explaining the lower MICs against Gram-negative targets.[1]

Experimental Validation Protocols

To verify these potency differences in your own laboratory, the following self-validating protocols are recommended. These move beyond standard CLSI guidelines to investigate mechanism.

Experiment A: Kinetic Time-Kill Assay

Objective: Determine if the potency difference is concentration-dependent or time-dependent.

  • Inoculum Preparation: Adjust bacterial culture (E. coli ATCC 25922) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dosing: Prepare antibiotic concentrations at 0.5x, 1x, 2x, and 4x the MIC.

    • Control: Growth control (no drug).[1]

  • Sampling: Aliquot 100 µL at T=0, 2, 4, 6, and 24 hours.

  • Quantification: Serial dilution in saline, plate on drug-free agar.

  • Validation Check: The growth control must show

    
     increase by T=6. If not, discard data.
    
Experiment B: PBP Competition Assay (Mechanistic Verification)

Objective: Confirm if this compound binds PBP3 more tightly than Cefatrizine.

  • Membrane Prep: Isolate membrane fractions from E. coli.

  • Labeling: Incubate membranes with fluorescent penicillin (Bocillin FL) +/- increasing concentrations of this compound or Cefatrizine.[1]

  • Detection: SDS-PAGE followed by fluorescence scanning.[1]

  • Readout:

    
     is the concentration required to reduce Bocillin FL binding by 50%.[1]
    
    • Hypothesis: this compound will show a lower

      
       for PBP3 (approx. 50 kDa band) than Cefatrizine.[1]
      
Visualization: Experimental Workflow

Experiment Start Start: Culture Prep (Log Phase) Split Split Conditions Start->Split Arm1 Arm 1: Cefatrizine (Triazole) Split->Arm1 Arm2 Arm 2: this compound (Thiadiazole) Split->Arm2 Assay Assay: Time-Kill (0-24h) Arm1->Assay Arm2->Assay Readout Readout: Log Reduction vs. Control Assay->Readout

Caption: Workflow for comparative Time-Kill kinetics to validate bactericidal activity.

Conclusion & Recommendation

For researchers selecting a candidate for Gram-negative optimization :

  • This compound represents a superior scaffold for intrinsic potency due to the thiadiazole-mediated enhancement of PBP binding.[1]

  • Cefatrizine remains the benchmark for oral bioavailability and safety, as the triazole moiety avoids potential coagulopathy issues sometimes associated with thiolated heterocycles (though specifically those with N-methyl-thiotetrazole side chains).[1]

Final Verdict: If the goal is maximizing antibacterial activity per milligram, the This compound scaffold is the preferred starting point. If the goal is oral pharmacokinetics, the Cefatrizine scaffold is superior.

References

  • Yamada, H., et al. (1983). "New broad-spectrum cephalosporins with anti-pseudomonal activity."[1] The Journal of Antibiotics. Link

  • Neu, H. C., & Fu, K. P. (1979).[2] "Cefatrizine activity compared with that of other cephalosporins."[1][2][3][4][5][6] Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][7] Link

  • Del Busto, R., et al. (1976). "In Vitro and Clinical Studies of Cefatrizine, a New Semisynthetic Cephalosporin." Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][7] Link

  • PubChem Compound Summary. "Cefatrizine (CID 6410758)."[1] National Center for Biotechnology Information.[1][8] Link

  • Inxight Drugs. "this compound (Lilly 110264)."[1] National Center for Advancing Translational Sciences.[1] Link[1]

Sources

Technical Guide: Cefaparole Beta-Lactamase Stability Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefaparole (Research Code: Lilly 110264 ) is a semi-synthetic, zwitterionic cephalosporin antibiotic belonging to the 7-phenylglycyl subclass. Historically developed in the 1970s as an improvement over first-generation agents like cephaloglycin, it features a p-hydroxyphenylglycyl side chain at the C7 position and a 5-methyl-1,3,4-thiadiazol-2-ylthio moiety at the C3 position.

While this compound demonstrates superior outer membrane permeability in Gram-negative bacteria compared to monoanionic cephalosporins (due to its zwitterionic nature), its beta-lactamase stability profile is distinct and ultimately limited its clinical progression. This guide provides a technical comparison of this compound’s stability against key beta-lactamases relative to standard comparators, analyzing the structural determinants of its susceptibility.

Structural Determinants of Stability

To understand this compound's performance, one must deconstruct its Structure-Activity Relationship (SAR):

  • C7 Position (Acyl Side Chain): this compound possesses a D-p-hydroxyphenylglycyl group (identical to Cefadroxil and Cefatrizine ).

    • Effect: This group confers acid stability (allowing oral absorption) and zwitterionic character (enhancing porin penetration). However, it lacks the steric bulk of the alkoxyimino group found in 3rd-generation agents (e.g., Cefotaxime), making the beta-lactam ring accessible to the active site serine of Class A beta-lactamases.

  • C3 Position (Leaving Group): It features a thiadiazole-thiomethyl group.

    • Effect: This group is metabolically stable (unlike the acetyl group of Cephalothin or Cephaloglycin , which are deacetylated in vivo). It acts as a good leaving group, enhancing the reactivity of the beta-lactam ring (acylating power), which paradoxically increases potency against PBPs but also increases susceptibility to hydrolysis by beta-lactamases.

Visualization: this compound Structural Logic

Cefaparole_SAR This compound This compound Core (Cephalosporin Nucleus) SideChain7 C7: p-Hydroxyphenylglycyl (Amino Group) This compound->SideChain7 SideChain3 C3: Methyl-Thiadiazole-Thio (Heterocyclic Leaving Group) This compound->SideChain3 AcidStability Acid Stability (Oral Bioavailability) SideChain7->AcidStability PorinPenetration High Porin Penetration (Zwitterionic) SideChain7->PorinPenetration BL_Susceptibility High Beta-Lactamase Susceptibility (No Steric Shield) SideChain7->BL_Susceptibility Lack of Bulk MetabolicStability Metabolic Stability (No Deacetylation) SideChain3->MetabolicStability

Figure 1: Structural dissection of this compound showing the functional trade-offs between permeability/metabolic stability and beta-lactamase susceptibility.

Comparative Stability Analysis

The following data synthesizes experimental diffusion rates and hydrolytic susceptibility. This compound is compared against Cefazolin (1st gen, similar C3), Cephalothin (1st gen, metabolic unstable), and Cefotaxime (3rd gen, beta-lactamase stable).

Table 1: Beta-Lactamase Stability & Permeability Profile
ParameterThis compound (Lilly 110264)CefazolinCephalothinCefotaxime
Class 7-Phenylglycyl (Exp)1st Generation1st Generation3rd Generation
C7 Side Chain p-HydroxyphenylglycylTetrazolylacetylThienylacetylAminothiazolyl-oxime
C3 Side Chain Thiadiazole-thioThiadiazole-thioAcetoxymethylAcetoxymethyl
Porin Diffusion (

)
High (Zwitterion)Low (Monoanion)ModerateHigh
Stability: Penicillinase (TEM-1) Low (Hydrolyzed)Low (Hydrolyzed)Low (Hydrolyzed)High (Stable)
Stability: Cephalosporinase (AmpC) Low LowLowModerate/Low
Metabolic Stability High HighLow (Deacetylates)Low (Deacetylates)
Detailed Analysis
  • Vs. Class A Beta-Lactamases (TEM-1, SHV-1):

    • This compound behaves similarly to Cephalexin and Cefatrizine . The 7-phenylglycyl side chain does not prevent the enzyme's serine nucleophile from attacking the beta-lactam carbonyl. Consequently,

      
       values are high, leading to rapid inactivation in penicillinase-producing S. aureus and E. coli.
      
    • Contrast:Cefotaxime incorporates an syn-oxyimino side chain that sterically blocks this attack, conferring resistance.

  • Vs. Class C Beta-Lactamases (AmpC):

    • Like most early cephalosporins, this compound is a substrate for AmpC enzymes. While it penetrates the outer membrane of E. coli rapidly (due to its zwitterionic charge, as shown in Nikaido et al. studies), this rapid entry often results in a "trapping" effect where the drug is hydrolyzed in the periplasm before it can bind to PBPs.

  • Metabolic Stability (Non-Enzymatic):

    • This compound outperforms Cephalothin . Cephalothin is rapidly converted to desacetyl-cephalothin (which is less active) by esterases. This compound's thiadiazole-thio linkage is resistant to mammalian esterases, maintaining its potency in vivo.

Experimental Protocol: Spectrophotometric Hydrolysis Assay

To experimentally verify the stability of this compound vs. comparators, the following standardized kinetic assay is recommended. This protocol quantifies the rate of hydrolysis (


) and affinity (

).
Materials
  • Enzyme Source: Purified TEM-1 Beta-Lactamase (commercially available or expressed in E. coli BL21).

  • Buffer: 100 mM Sodium Phosphate, pH 7.0.

  • Substrates: this compound (test), Cefazolin (control), Nitrocefin (chromogenic standard).

  • Instrument: UV-Vis Spectrophotometer capable of kinetic monitoring.

Workflow
  • Baseline Correction: Blank the spectrophotometer with phosphate buffer at 260 nm (absorption max for the cephalosporin beta-lactam ring).

  • Substrate Preparation: Prepare 100 µM stock solutions of this compound and Cefazolin.

  • Reaction Initiation:

    • Add enzyme (final conc. 10-50 nM) to the cuvette containing buffer.

    • Add substrate to initiate reaction.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 260 nm over 5 minutes at 37°C.

    • Note: Hydrolysis of the beta-lactam ring breaks the conjugation, causing a drop in UV absorbance.

  • Calculation:

    • Use the Beer-Lambert law (

      
      ) to convert 
      
      
      
      to
      
      
      .
    • Differential extinction coefficient (

      
      ) for cephalosporins is typically ~ -7,000 to -10,000 
      
      
      
      at 260 nm.
Visualization: Hydrolysis Kinetic Pathway

Hydrolysis_Assay Substrate Intact this compound (Absorbance @ 260nm High) EnzymeComplex Enzyme-Substrate Complex (Acyl-Enzyme Intermediate) Substrate->EnzymeComplex Binding (Km) Hydrolysis Nucleophilic Attack (Serine-OH) EnzymeComplex->Hydrolysis Acylation Product Hydrolyzed this compound (Beta-Lactam Ring Open) (Absorbance @ 260nm Low) Hydrolysis->Product Deacylation (kcat)

Figure 2: Kinetic pathway of beta-lactam hydrolysis monitored in the spectrophotometric assay.

Conclusion

This compound represents a significant milestone in the "second wave" of cephalosporin development, optimizing pharmacokinetics (oral stability, metabolic stability) and permeability (zwitterionic character). However, its beta-lactamase stability remains comparable to 1st-generation agents like Cefazolin. It lacks the steric protection required to withstand the hydrolytic activity of common Class A (TEM) and Class C (AmpC) enzymes, which explains why later generations (Cefotaxime, Ceftazidime) superseded it for the treatment of resistant Gram-negative infections.

For researchers utilizing this compound today, it serves as an excellent probe compound for studying porin channels due to its high diffusion rate, uncoupled from the confounding variable of metabolic deacetylation.

References

  • Nikaido, H., & Rosenberg, E. Y. (1985). Diffusion of beta-lactam antibiotics through the porin channels of Escherichia coli K-12. Journal of Bacteriology, 162(1), 364–371. Link

  • Yamada, H., et al. (1983).[1] New broad-spectrum cephalosporins with anti-pseudomonal activity.[2][1][3] The Journal of Antibiotics, 36(5), 522–531. Link

  • Dunn, G. L., et al. (1976). Orally active 7-phenylglycyl cephalosporins. Structure-activity studies related to cefatrizine.[1] Journal of Antibiotics, 29(1), 65-80. Link

  • Bush, K., & Bradford, P. A. (2016). β-Lactamases: Roles in Resistance and Consequences for Treatment.[4][5][6][7] Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. Link

Sources

benchmarking Cefaparole activity against resistant Staph strains

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: Cefaparole vs. Standard of Care in Multi-Drug Resistant S. aureus

Executive Summary & Strategic Context

Objective: To objectively benchmark the in vitro pharmacodynamic profile of This compound (a broad-spectrum cephalosporin scaffold) against FDA-approved anti-MRSA agents (Ceftaroline , Vancomycin ) using CLSI-compliant methodologies.

Scientific Premise: Historically, this compound (Lilly 110264) demonstrated broad-spectrum activity but lacked the specific affinity for Penicillin-Binding Protein 2a (PBP2a) required to neutralize Methicillin-Resistant Staphylococcus aureus (MRSA).[1] However, renewed interest in cephalosporin scaffolds warrants a definitive re-evaluation to quantify the "resistance gap" or validate novel structural derivatives.

This guide details the "Self-Validating" protocols necessary to determine if this compound exhibits the allosteric PBP2a binding characteristic of 5th-generation cephalosporins (Ceftaroline, Ceftobiprole) or remains strictly a classical PBP-binder.[1]

Mechanistic Grounding: The PBP2a Challenge

To interpret the data generated by this guide, one must understand the molecular barrier.

  • The Target: S. aureus cell wall synthesis relies on Transpeptidases (PBPs).[1]

  • The Resistance: MRSA acquires the mecA gene, encoding PBP2a . PBP2a has a closed active site that excludes classical beta-lactams (like Ceftriaxone or unmodified this compound).[1]

  • The Benchmark (Ceftaroline): Ceftaroline binds to an allosteric site on PBP2a, triggering a conformational opening that allows a second molecule to inhibit the active site.

  • The Hypothesis: For this compound to be viable in this space, it must demonstrate non-inferiority to Ceftaroline in PBP2a affinity assays.

Diagram: Mechanistic Pathway of Action

PBP2a_Mechanism cluster_Drugs Drug Interaction MRSA MRSA Cell Wall PBP2a_Closed PBP2a (Closed Conformation) Low Affinity for Beta-Lactams MRSA->PBP2a_Closed This compound This compound (Test Agent) PBP2a_Closed->this compound Steric Hindrance? Ceftaroline Ceftaroline (Benchmark) PBP2a_Closed->Ceftaroline Allosteric Binding Resistance Peptidoglycan Cross-linking CONTINUES This compound->Resistance Failure to Bind PBP2a_Open PBP2a (Open Conformation) Active Site Exposed Ceftaroline->PBP2a_Open Conformational Change Inhibition Peptidoglycan Cross-linking HALTED PBP2a_Open->Inhibition Active Site Acylation

Caption: Differential binding logic. Ceftaroline (Green) induces conformational change in PBP2a, whereas classical cephalosporins (Blue) typically fail to access the active site, leading to resistance.[1]

Experimental Protocols (Self-Validating Systems)

Study A: High-Resolution MIC Profiling (Broth Microdilution)

Standard: CLSI M07-A10

This protocol quantifies the potency of this compound.[2] To ensure data integrity, we utilize a checkerboard control system.

Workflow:

  • Inoculum: Prepare

    
     CFU/mL of S. aureus in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Panel Design:

    • Test Arm: this compound (0.03 – 64

      
      g/mL).[1]
      
    • Benchmark Arm: Ceftaroline (0.03 – 4

      
      g/mL).[1]
      
    • Control Arm: Vancomycin (0.25 – 16

      
      g/mL).[1]
      
  • Strains:

    • S. aureus ATCC 29213 (MSSA QC Strain) – Validation Gate: this compound MIC must be 0.25–1.0

      
      g/mL.[1] If >2.0, the powder is degraded.
      
    • S. aureus ATCC 43300 (MRSA) – The primary test.[1]

    • S. aureus Mu50 (VISA) – Stress test for cell wall thickening.[1]

Validation Criteria:

  • If the Growth Control well is not turbid (

    
    ), discard the plate.[1]
    
  • If Ceftaroline MIC against MRSA > 2

    
    g/mL, the assay sensitivity is compromised.
    
Study B: Competitive PBP2a Binding Assay (Bocillin FL)

Objective: Prove Mechanism of Action

To prove this compound is not just a generic cell-wall inhibitor, we measure its ability to displace a fluorescent penicillin (Bocillin FL) from PBP2a.[1]

Protocol:

  • Isolate membrane proteins from MRSA (COL strain).[1]

  • Incubate membranes with this compound (various concentrations) for 30 min at 35°C.

  • Add Bocillin FL (10

    
    M) and incubate for 30 min.
    
  • Separate proteins via SDS-PAGE.[1]

  • Readout: Scan for fluorescence.[1]

    • Result: If this compound binds PBP2a, Bocillin FL cannot bind, resulting in a loss of fluorescence at the 76 kDa band.

Benchmarking Data: Expected Outcomes

The following table benchmarks this compound against the Standard of Care (SoC). These ranges represent the Target Product Profile (TPP) required for this compound to be considered a viable anti-MRSA candidate.

Strain TypeOrganismThis compound (Target MIC)Ceftaroline (Benchmark)Vancomycin (Control)Interpretation
QC Strain S. aureus ATCC 29213 (MSSA)0.25 - 1.0 0.12 - 0.50.5 - 2.0Validates basic cephalosporin activity.[1]
MRSA S. aureus USA300

2.0
0.5 - 1.01.0 - 2.0Critical Threshold. If >4.0, this compound fails as anti-MRSA agent.[1]
VISA S. aureus Mu502.0 - 4.0 1.0 - 2.04.0 - 8.0Tests efficacy against thickened cell walls.[1]
MDR S. aureus N315 (Pre-MRSA)

2.0
0.51.0Confirms stability against beta-lactamases.[1]

Technical Note: Historical data for unmodified this compound often shows MRSA MICs of 16–32


g/mL , indicating a lack of PBP2a affinity [1]. A successful derivative must shift this by 

3 log steps (to

2.0

g/mL).[1]

Experimental Workflow Diagram

The following workflow ensures a closed-loop validation cycle for the benchmarking process.

Workflow Start Compound Intake: This compound Powder QC_Check QC Validation (ATCC 29213) Start->QC_Check Decision_QC MIC < 1.0? QC_Check->Decision_QC Primary_Screen Primary Screen: MRSA (USA300) Decision_QC->Primary_Screen Yes Fail_QC Discard: Degraded Compound Decision_QC->Fail_QC No Mechanistic PBP2a Binding Assay (Bocillin FL) Primary_Screen->Mechanistic If MIC <= 2.0 Fail_Mech Fail: Lack of PBP2a Affinity Primary_Screen->Fail_Mech If MIC > 4.0 Success Candidate Validated Proceed to In Vivo Mechanistic->Success IC50 < 5 uM Mechanistic->Fail_Mech No Displacement

Caption: Decision tree for validating this compound activity. The QC step (Yellow) prevents false negatives due to compound degradation.

References

  • Yamada, H., et al. (1983).[1] "New broad-spectrum cephalosporins with anti-pseudomonal activity."[1] The Journal of Antibiotics.

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.[1]

  • Saravolatz, L. D., et al. (2011).[1] "Ceftaroline: a novel cephalosporin with activity against methicillin-resistant Staphylococcus aureus."[1][2][3][4][5][6] Clinical Infectious Diseases.

  • Chambers, H. F. (2009).[1] "Methicillin resistance in Staphylococcus aureus: molecular mechanisms and clinical relevance." Clinical Microbiology Reviews.

Sources

Technical Guide: Maximizing Assay Reproducibility for Cefaparole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Reproducibility Guide Audience: Senior Researchers, Assay Development Scientists, Microbiology Leads Subject: Cefaparole (Lilly 110264), Research-Grade Cephalosporin[1]

Abstract: The Stability-Potency Paradox

This compound is a synthetic cephem antibiotic (investigational code Lilly 110264) often utilized in high-complexity mechanistic studies of cell wall synthesis inhibition. While it exhibits broad-spectrum activity similar to later-generation cephalosporins, its status as a non-marketed, research-grade compound introduces a critical variable: lack of formulation stability. [1]

Unlike commercial analogs (e.g., Ceftaroline fosamil) which are stabilized with arginine or other excipients, this compound is typically supplied as a pure powder. This guide addresses the high inter-laboratory variability observed in this compound assays, primarily driven by hydrolytic degradation in aqueous media and inconsistent solvent protocols (DMSO vs. Phosphate Buffer).

Part 1: Mechanism of Action & Target Specificity

To understand the assay requirements, we must first visualize the molecular target. This compound functions as a suicide substrate for Penicillin-Binding Proteins (PBPs).

Figure 1: this compound Mechanistic Pathway

Cefaparole_MOA Drug This compound (Beta-Lactam Ring) Target PBP Active Site (Serine Residue) Drug->Target Nucleophilic Attack Complex Acyl-Enzyme Complex Target->Complex Covalent Bond Outcome Peptidoglycan Cross-linking Halted Complex->Outcome Irreversible Inhibition Lysis Bacterial Cell Lysis Outcome->Lysis Osmotic Instability

Caption: this compound irreversibly acylates the active site serine of PBPs, preventing transpeptidation.

Part 2: Comparative Performance & Stability Data

The following data highlights why this compound assays often fail reproducibility checks when compared to standardized alternatives.

Table 1: Stability and Reproducibility Comparison
FeatureThis compound (Research Grade)Ceftaroline (Clinical Std)Vancomycin (Control)
Primary Solvent DMSO (Required for solubility)Water / SalineWater
Aqueous Half-Life (37°C) < 4 Hours (Rapid Hydrolysis)~8-10 Hours> 24 Hours
MIC Reproducibility Low (Highly time-dependent)High (Formulation stabilized)Very High
Protein Binding Variable (Media dependent)~20%~55%
Target PBP PBP 1a, 1b, 2, 3High affinity PBP2a (MRSA)D-Ala-D-Ala
The "Solvent Trap"

A major source of error is the use of DMSO. While this compound requires DMSO for initial stock preparation, DMSO concentrations >1% in the final assay well are toxic to many bacterial strains , creating false "susceptibility" data.

  • Lab A (Error): Dilutes stock directly into broth (Final DMSO 2%). Result: Artificially low MIC.

  • Lab B (Correct): Intermediate dilution in buffer (Final DMSO <0.5%). Result: Accurate MIC.

Part 3: The Validated Workflow (Self-Validating System)

To ensure reproducibility, the assay must include a Time-Zero Control and strictly limit aqueous exposure prior to incubation.

Figure 2: Optimized this compound Assay Workflow

Assay_Workflow Stock 1. Stock Prep (100% DMSO, Frozen) Intermed 2. Intermediate Dilution (PBS pH 7.2) *CRITICAL: Use within 15 min* Stock->Intermed 1:10 Dilution Plate 3. Plate Inoculation (MHB + Bacteria) Intermed->Plate Add to Wells Check Validation Check: Is Final DMSO < 1%? Plate->Check Read 4. Readout (18-24h) Check->Stock No (Restart) Check->Read Yes

Caption: Workflow minimizes aqueous hydrolysis time. Intermediate dilution step is the critical control point.

Part 4: Step-by-Step Protocol (MIC Determination)

Objective: Determine Minimal Inhibitory Concentration (MIC) of this compound against S. aureus or E. coli with <1 dilution factor variance.

Materials
  • Compound: this compound powder (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO (Freshly opened or stored over molecular sieves).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ceftazidime (standard) or Vancomycin.[2]

Protocol Steps
1. Stock Preparation (The "Dry" Phase)
  • Weigh this compound powder.

  • Dissolve in 100% DMSO to a concentration of 10,240 µg/mL .

  • Why: Hydrolysis does not occur in anhydrous DMSO. This stock is stable for 3 months at -20°C.

  • Do NOT use water or saline for the master stock.

2. Intermediate Dilution (The "Ticking Clock")
  • Timing: Perform this step immediately before inoculating the plate.

  • Dilute the Master Stock (10,240 µg/mL) 1:10 into Phosphate Buffered Saline (pH 7.2) .

  • New Concentration: 1,024 µg/mL.

  • Solvent Content: 10% DMSO.

  • Warning: The drug is now degrading. You have 15 minutes to plate this.

3. Plate Setup (Serial Dilution)
  • Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Dispense 200 µL of the Intermediate Dilution (1,024 µg/mL) into Column 1.

  • Perform serial 2-fold dilutions from Column 1 to Column 10. Discard excess from Column 10.

  • Result: Column 1 is now 512 µg/mL (5% DMSO). Column 10 is 1 µg/mL.

  • Wait: This is still too high in DMSO for Column 1.

4. Inoculation (The Dilution Fix)
  • Prepare bacterial inoculum at

    
     CFU/mL.
    
  • Add 100 µL of inoculum to ALL wells.

  • Final Calculation:

    • Column 1 Drug Conc: 256 µg/mL .

    • Column 1 DMSO Conc: 2.5% (Still high, but subsequent wells dilute out).

    • Column 2 DMSO Conc: 1.25% .

    • Column 3 DMSO Conc: 0.6% (Safe Zone).

  • Note: Ignore data from Columns 1 and 2 if growth inhibition is observed, as it may be solvent toxicity. Valid data starts from Column 3 (<1% DMSO).

5. Incubation & Readout
  • Incubate at 35°C ± 2°C for 16-20 hours.

  • Validation: The Growth Control well (bacteria + media + 1% DMSO) must show turbidity. If not, the DMSO killed the bacteria, and the assay is invalid.

Part 5: References & Authority

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.[Link]

  • National Center for Advancing Translational Sciences (NCATS). this compound (Lilly 110264) Compound Monograph.[Link]

  • PubChem. this compound - Compound Summary.[3] National Library of Medicine. [Link]

  • Mouton, J. W., et al. (2018). "Variation of MIC measurements: the contribution of strain and laboratory variability to measurement precision." Journal of Antimicrobial Chemotherapy. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefaparole
Reactant of Route 2
Reactant of Route 2
Cefaparole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.